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  • Product: (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid
  • CAS: 75983-68-5

Core Science & Biosynthesis

Foundational

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic Acid (N-acetyl-D-histidine) Executive Summary (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid, commonly known a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic Acid (N-acetyl-D-histidine)

Executive Summary

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid, commonly known as N-acetyl-D-histidine, is a derivative of the non-proteinogenic D-histidine amino acid. The introduction of the acetyl group at the alpha-amino position and the D-stereoisomeric configuration confer unique chemical properties that are of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, analytical characterization, stability, and applications, tailored for researchers and scientists. The inherent resistance of D-amino acid derivatives to enzymatic degradation makes N-acetyl-D-histidine a valuable building block for designing robust, biologically active peptides and peptidomimetics.

Introduction and Nomenclature

N-acetyl-D-histidine belongs to a class of modified amino acids where the primary amine is protected by an acetyl group. This modification neutralizes the positive charge of the α-amino group at physiological pH, altering the molecule's overall charge distribution, hydrogen bonding capacity, and steric profile compared to its parent amino acid, D-histidine. Its enantiomer, N-acetyl-L-histidine, is a known animal metabolite, particularly prominent in the brain and eyes of certain vertebrates where it functions as a major osmolyte.[1] While the L-form has established biological roles, the D-form is primarily of synthetic and pharmaceutical interest.

The imidazole side chain, a key feature of histidine, is a versatile functional group. Its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems. This property is retained in N-acetyl-D-histidine, making it a valuable component for designing pH-responsive biomolecules.

Table 1: Compound Identification and Nomenclature

IdentifierValue
Systematic IUPAC Name (2R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid[2]
Common Name N-acetyl-D-histidine
CAS Number 75983-68-5[2]
PubChem CID 787425[2]
Molecular Formula C₈H₁₁N₃O₃[2]
Molecular Weight 197.19 g/mol [2]

Physicochemical Properties

The chemical behavior of N-acetyl-D-histidine is dictated by its three primary functional components: the acetylated α-amino group, the carboxylic acid, and the imidazole side chain, all arranged around a chiral D-configured α-carbon.

Stereochemistry and Optical Activity

The designation "(2R)" specifies the absolute configuration at the chiral α-carbon according to the Cahn-Ingold-Prelog priority rules. This D-stereochemistry is fundamentally important in a biological context. Peptides and proteins incorporating D-amino acids are significantly less susceptible to degradation by proteases, which are stereospecific for L-amino acid substrates. This strategy is widely employed in drug design to enhance the in vivo half-life of peptide-based therapeutics.

Acid-Base Properties and pKa

N-acetyl-D-histidine is an amphiprotic molecule with two primary ionizable groups: the carboxylic acid and the imidazole ring.

  • Carboxylic Acid Group (-COOH): This group has a pKa typically in the range of 2-3. Below this pH, it is protonated (-COOH), and above this pH, it is deprotonated (-COO⁻).

  • Imidazole Side Chain: The imidazole ring of histidine has a pKa of approximately 6.0.[3] This allows it to undergo protonation/deprotonation near neutral pH. Below pH 6, the ring is predominantly protonated (imidazolium), carrying a positive charge.[3] Above pH 6, it is neutral. This pH-dependent charge is critical for its function in many biological and synthetic systems. The neutral imidazole ring exists in two tautomeric forms, with the proton on either the Nτ (N1) or Nπ (N3) nitrogen atom.[3]

The pKa of the imidazole ring can be influenced by its local chemical environment, such as proximity to other charged groups.[4]

Table 2: Key Physicochemical Parameters

PropertyValue / DescriptionSource
Melting Point 187 °C (for L-enantiomer)[5]
Imidazole pKa ~6.0 (for parent histidine)[3]
XLogP3-AA -0.7[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 4[2]
Solubility Soluble in polar solvents like water. The L-form monohydrate is soluble in PBS at 12.5 mg/mL.[6]
Solubility and Partitioning

The presence of the carboxylic acid, amide, and imidazole functionalities makes N-acetyl-D-histidine a polar molecule. The computed octanol-water partition coefficient (XLogP3-AA = -0.7) indicates its hydrophilic nature, predicting good solubility in aqueous solutions and poor solubility in nonpolar organic solvents.[2]

Synthesis and Purification

N-acetyl-D-histidine is typically prepared through the selective acetylation of the α-amino group of D-histidine. Careful control of reaction conditions is necessary to avoid modification of the imidazole side chain.

Synthetic Workflow

The most direct synthetic route involves the reaction of D-histidine with an acetylating agent, such as acetic anhydride, under controlled pH conditions.

SynthesisWorkflow D_Histidine D-Histidine Reaction Controlled Acetylation (Aqueous basic media, e.g., NaHCO₃) D_Histidine->Reaction AceticAnhydride Acetic Anhydride (or other acetylating agent) AceticAnhydride->Reaction CrudeProduct Crude N-acetyl-D-histidine Reaction->CrudeProduct Reaction Purification Purification (e.g., Recrystallization or Column Chromatography) CrudeProduct->Purification Purification FinalProduct Pure N-acetyl-D-histidine Purification->FinalProduct Isolation

Caption: General workflow for the synthesis of N-acetyl-D-histidine.

Experimental Protocol: Acetylation of D-Histidine

This protocol describes a general method for the N-acetylation of an amino acid.

Causality Statement: The reaction is performed in a weakly basic aqueous solution to deprotonate the α-amino group, enhancing its nucleophilicity, while keeping the imidazole ring largely protonated and less reactive. Acetic anhydride is added portion-wise at low temperature to control the exothermic reaction and minimize side product formation.

  • Dissolution: Dissolve D-histidine in a 1 M sodium bicarbonate (NaHCO₃) solution at 0-5 °C with stirring.

  • Acetylation: Slowly add acetic anhydride dropwise to the solution, ensuring the temperature remains below 10 °C. The pH should be monitored and maintained in the range of 8-9 by adding additional base if necessary.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the solution to a pH of ~3-4 with 1 M HCl. This protonates the product's carboxylate, facilitating its isolation.

  • Isolation: The crude product may precipitate upon acidification or can be isolated by evaporation of the solvent followed by purification.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) or by silica gel column chromatography using a polar eluent system.[7]

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is required to confirm the identity, structure, and purity of synthesized N-acetyl-D-histidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This is the primary tool for structural elucidation. Key expected signals include: a singlet for the acetyl methyl protons (~2.0 ppm), multiplets for the α-CH and β-CH₂ protons, and two singlets for the imidazole C2-H and C5-H protons. The chemical shifts of the imidazole protons are highly sensitive to pH and are used to determine the ring's pKa.[4]

  • ¹³C NMR: Confirms the carbon skeleton, with distinct signals for the carboxylic carbon, amide carbonyl carbon, acetyl methyl carbon, and the carbons of the imidazole ring.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 198.09 or the deprotonated molecule [M-H]⁻ at m/z 196.07.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include: a strong C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), another strong C=O stretch for the amide I band (~1650 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation Crude Crude Product Purified Purified Product Crude->Purified Chromatography/ Recrystallization NMR NMR (¹H, ¹³C) - Structural Confirmation - pKa Determination Purified->NMR MS Mass Spectrometry (MS) - Molecular Weight Verification Purified->MS IR IR Spectroscopy - Functional Group ID Purified->IR Final Characterized N-acetyl-D-histidine

Caption: Workflow for the analytical characterization of N-acetyl-D-histidine.

Reactivity and Stability

  • Reactivity: The primary sites of reactivity are the carboxylic acid and the imidazole side chain. The carboxyl group can be converted to esters or amides using standard coupling chemistry. The imidazole ring can participate in metal ion coordination and is susceptible to alkylation, though it is less nucleophilic when protonated.

  • Stability: N-acetyl-D-histidine is a stable, solid compound under standard laboratory conditions. As a precaution, similar to other amino acid derivatives, it should be stored in a cool, dry, and well-sealed container to prevent degradation.[8] The amide bond is stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.

Applications in Research and Drug Development

The unique properties of N-acetyl-D-histidine make it a valuable tool for pharmaceutical and biochemical research.

  • Peptide Synthesis: It serves as a specialized building block for solid-phase or solution-phase peptide synthesis.[8] Incorporating it into a peptide sequence can significantly increase the peptide's resistance to proteolysis, thereby enhancing its bioavailability and therapeutic potential.

  • Drug Development: The imidazole side chain can act as a catalytic residue, a metal-binding ligand, or a hydrogen-bonding element in interactions with biological targets. Using the D-enantiomer allows for the design of enzyme inhibitors or receptor ligands with altered binding conformations and improved metabolic stability.[8]

  • Biomaterials: The pH-responsive nature of the histidine side chain can be exploited in the design of "smart" biomaterials, such as hydrogels or drug delivery systems that change their properties in response to environmental pH changes.

Conclusion

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid is a synthetically accessible and chemically versatile molecule. Its defining features—the D-stereoconfiguration, the protected α-amino group, and the pH-active imidazole side chain—provide a powerful combination of properties for advancing drug discovery and biomaterial engineering. A thorough understanding of its physicochemical characteristics, as detailed in this guide, is essential for its effective application in scientific research.

References

  • Baslow, M. H. (2015). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. Biomolecules, 5(2), 748-764. [Link]

  • Chemeo. (n.d.). Histidine (CAS 71-00-1) - Chemical & Physical Properties. Retrieved January 26, 2026, from [Link]

  • PharmaCompass. (n.d.). (2S)-2-amino-3-(imidazol-4-yl)propanoic acid. Retrieved January 26, 2026, from [Link]

  • Chiluwal, N., et al. (2019). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Molecules, 24(3), 405. [Link]

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  • PubChem. (n.d.). (S)-2-((R)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). N-Acetyl-L-histidine. Retrieved January 26, 2026, from [Link]

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  • PubChem. (n.d.). (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid. Retrieved January 26, 2026, from [Link]

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Exploratory

N-Acetyl-L-Histidine (NAH): A Mechanistic Deep Dive into its Function as a Molecular Water Pump

A Technical Guide for Researchers and Drug Development Professionals Executive Summary N-acetyl-L-histidine (NAH) is a significant biomolecule predominantly found in the brain, retina, and lens of poikilothermic vertebra...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-acetyl-L-histidine (NAH) is a significant biomolecule predominantly found in the brain, retina, and lens of poikilothermic vertebrates.[1][2] Its unique, compartmentalized metabolism within the ocular lens has led to the formulation of the "Molecular Water Pump" (MWP) hypothesis. This guide provides an in-depth technical exploration of the NAH system, elucidating the biochemical cycle that enables it to actively transport water out of cells against a concentration gradient. We will detail the mechanistic steps of this energy-dependent process, present the quantitative data supporting its efficacy, outline key experimental validation protocols, and discuss its broader physiological implications and potential for therapeutic innovation. The NAH cycle represents a novel biological mechanism for cellular hydration management, distinct from traditional osmotic regulation, offering a potential new frontier for drug development in ophthalmology and neuroprotection.

The Enigma of N-Acetyl-L-Histidine: A Phylogenetic Perspective

N-acetyl-L-histidine is an acetylated amino acid found in high concentrations in the tissues of many poikilothermic (cold-blooded) vertebrates, including fish, amphibians, and reptiles.[2][3] Its prevalence stands in contrast to homeothermic (warm-blooded) vertebrates, where another acetylated amino acid, N-acetyl-L-aspartate (NAA), is the dominant osmolyte in the brain and eyes.[3] This distinct phylogenetic distribution points to specialized physiological roles adapted to different metabolic and environmental conditions.[3][4] While NAA's functions in homeotherms are still being fully elucidated, the highly specialized metabolism of NAH in poikilotherms, particularly in the ocular lens, has provided a clear model for understanding its primary function.[5]

The Physiological Imperative: Maintaining Lens Dehydration

The crystalline lens of the eye must remain in a highly dehydrated state to maintain its transparency and refractive properties, which are essential for vision. Any significant increase in water content can lead to swelling and the formation of cataracts.[6] This presents a significant physiological challenge, as the lens is surrounded by ocular fluids that are comparatively water-rich. For instance, the carp lens contains approximately 51.5% water, whereas the surrounding ocular fluid is about 97.9% water.[6] This steep water gradient necessitates a robust, energy-dependent mechanism to continuously pump water out of the lens cells, a role that conventional osmosis cannot fulfill.

The Molecular Water Pump (MWP) Hypothesis

The NAH Molecular Water Pump hypothesis posits that the cyclical metabolism of NAH at the lens-ocular fluid interface creates a system for the active transport of water out of the lens.[3][6] This process is not driven by traditional osmotic gradients but by the facilitated transport of NAH, which carries a shell of bound water molecules with it as it moves down its own steep concentration gradient from the lens into the ocular fluid.[1][6] Once in the extracellular space, the NAH is hydrolyzed, releasing the bound water, which can then be cleared from the eye.[3] The precursor molecule, L-histidine, is then actively transported back into the lens to be re-synthesized into NAH, completing the energy-dependent cycle.[2][3] This elegant system effectively transports water against its concentration gradient, ensuring the lens remains dehydrated.[6]

The NAH Cycle: A Step-by-Step Mechanistic Breakdown

The efficacy of the NAH molecular water pump is rooted in the strict spatial separation of its synthetic and catabolic enzymes, creating a self-sustaining biological pump.[1]

Step 1: Intracellular Synthesis. Inside the lens cells, L-histidine is acetylated using acetyl-CoA, a product of glucose metabolism.[2] This reaction is catalyzed by the enzyme histidine N-acetyltransferase , forming N-acetyl-L-histidine (NAH).[2] This acetylation traps the histidine moiety within the cell in a form that cannot be readily used in other metabolic pathways.[1]

Step 2: Facilitated Efflux and Water Co-transport. NAH accumulates to high concentrations within the lens cells (ranging from 3.3 to 21.7 mM in various fish species).[6] This creates a substantial concentration gradient between the intracellular and extracellular environments.[1] The release of NAH from the lens is a regulated process, proposed to be triggered by water influx and mediated by a Ca²⁺-dependent gate.[1] As each NAH molecule is exported down its concentration gradient, it is theorized to co-transport a significant number of bound water molecules—calculated to be approximately 33 water molecules per molecule of NAH .[1][6]

Step 3: Extracellular Hydrolysis. The ocular fluid contains a specific enzyme, NAH deacetylase (or acylase), which is absent inside the lens cells.[2][3] This enzyme rapidly hydrolyzes NAH back into L-histidine and acetate.[2] This crucial step accomplishes two things: it keeps the extracellular concentration of NAH extremely low, thereby maintaining the steep gradient needed to drive the efflux, and it releases the co-transported water molecules into the ocular fluid for removal.[4]

Step 4: Active Re-uptake of L-Histidine. The liberated L-histidine is then actively transported back into the lens cells, an energy-consuming process that primes the system for another cycle.[3][7] Transporters such as the proton-coupled oligopeptide transporter PHT1 (SLC15A4) are known to be high-affinity histidine transporters and may be involved in this re-uptake mechanism.[8]

NAH_Molecular_Water_Pump cluster_lens_cell Lens Cell (Low Water: ~51.5%) cluster_ocular_fluid Ocular Fluid (High Water: ~97.9%) His L-Histidine Synthesis Histidine N-acetyltransferase His->Synthesis NAH N-Acetyl-L-Histidine (High Conc: 3-22 mM) NAH_H2O NAH-(H₂O)₃₃ Complex NAH->NAH_H2O Efflux down gradient (Ca²⁺-dependent gate) AcCoA Acetyl-CoA (from Glucose) AcCoA->Synthesis Synthesis->NAH Acetylation Hydrolysis NAH Deacetylase NAH_H2O->Hydrolysis Hydrolysis His_ext L-Histidine His_ext->His Active Transport (Energy Dependent) H2O 33 H₂O (Released) Hydrolysis->His_ext Hydrolysis->H2O caption Fig 1: The N-acetyl-L-histidine (NAH) Molecular Water Pump Cycle.

Caption: Fig 1: The N-acetyl-L-histidine (NAH) Molecular Water Pump Cycle.

Quantitative Analysis of the NAH Water Pump

The proposed mechanism is supported by compelling quantitative data that underscore its potential physiological power. The combination of a high carrying capacity and a rapid recycling rate allows this system to perform a significant amount of work with a relatively low concentration of the osmolyte.[1]

ParameterValueSignificanceSource
NAH Concentration (Carp Lens) ~12 mMEstablishes a strong gradient for efflux.[6]
Water Content (Lens vs. Fluid) 51.5% vs. 97.9%Defines the steep water gradient the pump works against.[6]
Water Transport Capacity ~33 molecules H₂O / NAH moleculeProvides a high power function for each cycle.[1][3][6]
Recycling Rate Up to 10 cycles/dayAmplifies the total water transport capacity.[1]
Calculated Daily Transport ~330 mmol H₂O / mmol NAHDemonstrates the high efficiency of the system.[1]
Potential Brain Water Removal ~60 mL/day per kg of brainSuggests a significant role in CNS fluid balance.[1]

Experimental Validation and Methodologies

The NAH molecular water pump hypothesis is substantiated by key experimental findings. The causality behind these experimental designs is crucial for understanding the validation of the mechanism.

Causality in Experimental Design
  • Choice of Model System: The use of isolated lenses from poikilotherms (e.g., goldfish) is a deliberate choice. These tissues have naturally high concentrations of NAH, making the effects of its metabolic cycle more pronounced and easier to measure compared to mammalian tissues.[1]

  • Radiolabeling: Utilizing ¹⁴C-labeled precursors (like L-histidine) allows for the direct tracing of the metabolic fate of the molecules. This provides unambiguous evidence of the cycle: synthesis of NAH within the lens, its appearance in the external medium, and the subsequent re-uptake of labeled histidine.[1] This self-validating system confirms that the molecule is indeed cycling between compartments.

Key Experimental Protocol: ¹⁴C-Histidine Radiolabeling Assay

This protocol outlines the foundational experiment used to demonstrate the NAH cycle.

  • Preparation: Excise lenses from goldfish eyes under sterile conditions.

  • Incubation: Place individual lenses in a simple, defined support medium (e.g., 0.9% NaCl, 4 mEq/L Ca²⁺, 5 mM D-glucose, pH 7.4).

  • Radiolabeling: Introduce ¹⁴C-L-histidine to the medium and incubate for a sufficient period to allow for uptake and synthesis into ¹⁴C-NAH within the lens.

  • Wash and Transfer: After the loading phase, thoroughly wash the lenses to remove external radiolabel and transfer them to a fresh, non-radioactive medium.

  • Time-Course Sampling: At regular intervals, take aliquots from the external medium and terminate the experiment by homogenizing the lens tissue.

  • Separation and Quantification: Use techniques like high-pressure liquid chromatography (HPLC) to separate ¹⁴C-L-histidine and ¹⁴C-NAH in both the medium and the lens homogenate.

  • Analysis: Quantify the radioactivity in each fraction. A time-dependent increase of ¹⁴C-NAH in the external medium, followed by the appearance of ¹⁴C-L-histidine as hydrolysis occurs, validates the efflux and subsequent breakdown, confirming the cycle.

Experimental_Workflow start 1. Isolate Fish Lens incubate 2. Incubate with ¹⁴C-L-Histidine start->incubate wash 3. Wash and Transfer to Fresh Medium incubate->wash sample 4. Sample External Medium Over Time wash->sample analyze 5. HPLC Separation & Quantification sample->analyze result Result: Detection of ¹⁴C-NAH Efflux analyze->result caption Fig 2: Workflow for Radiolabeling Experiment.

Caption: Fig 2: Workflow for Radiolabeling Experiment.

Broader Implications: NAH in the Brain and Beyond

The function of NAH is not limited to the eye. It is also a major osmolyte in the brains of poikilotherms, where it likely plays a similar role in managing cellular water content, a critical function for organisms that must adapt to varying environmental temperatures.[3][4] Studies have shown that brain NAH levels can decrease by as much as 50% when fish are acclimated to warmer temperatures, suggesting a dynamic role in metabolic adaptation.[4]

Furthermore, the NAH system is proposed to be the archetype for a broader family of molecular water pumps that may include related histidine-containing dipeptides (carnosine, anserine) and the aspartate derivatives (NAA, NAAG) found in both poikilotherms and homeotherms.[1] This suggests that using the diffusion of biomolecules down their gradients to transport water and other substances may be a conserved and important physiological mechanism.[3]

Future Directions and Therapeutic Potential

The unique mechanism of the NAH molecular water pump presents several intriguing avenues for research and drug development.

  • Cataract Prevention and Treatment: Given that the pump's primary role in the lens is to prevent over-hydration and cataract formation, developing therapeutics that support or enhance this mechanism could offer a novel non-surgical approach to managing cataracts.[2] Dietary supplementation with L-histidine has been shown to prevent lens cataract formation in teleost fish, suggesting a potential therapeutic role for the precursor amino acid.[4]

  • Neuroprotection: Histidine and its analogues have demonstrated neuroprotective effects in models of cerebral ischemia.[9] Understanding and potentially modulating the NAH/NAA systems in the brain could lead to new treatments for stroke and other neurodegenerative conditions where cellular edema is a contributing factor.

  • Dry Eye Disease (DED): While not directly involving NAH, related compounds like N-acetylcysteine (NAC) have shown efficacy in improving tear film stability in patients with DED.[10] This suggests that acetylated amino acids could play a broader role in ocular surface hydration and health, warranting further investigation into NAH-based formulations for topical use.

The identification of the specific transporters and regulatory gates (e.g., the Ca²⁺-dependent channel) involved in NAH efflux remains a critical area for future research. Targeting these components with small molecule modulators could provide a precise way to control cellular water balance, opening up new therapeutic possibilities for a range of challenging diseases.

References

  • Baslow, M. H. (1998). Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump. Journal of Molecular Neuroscience, 10(3), 193–208. [Link]

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  • Baslow, M. H. (2015). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. ResearchGate. [Link]

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  • Le, T. H., et al. (2025). The molecular basis for acetylhistidine synthesis by HisAT/NAT16. Nature Communications. [Link]

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Foundational

An In-Depth Technical Guide to N-acetyl-L-histidine: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Foreword N-acetyl-L-histidine (NAH) is a fascinating molecule that has quietly woven its way through nearly a century of biochemical research. Initially ide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-acetyl-L-histidine (NAH) is a fascinating molecule that has quietly woven its way through nearly a century of biochemical research. Initially identified as a prominent metabolite in the nervous and ocular tissues of poikilothermic vertebrates, its precise physiological significance in mammals, including humans, is only now coming into sharper focus. This guide provides a comprehensive technical overview of N-acetyl-L-histidine, from its historical discovery and chemical synthesis to its intricate biochemical roles and emerging therapeutic relevance, particularly in the context of chronic kidney disease. We will delve into the experimental methodologies that have been pivotal in understanding this enigmatic compound, offering field-proven insights for researchers and drug development professionals seeking to explore its full potential.

The Historical Journey of N-acetyl-L-histidine: An Unfolding Narrative

The story of N-acetyl-L-histidine begins not with its own discovery, but with that of its parent amino acid, L-histidine. In 1896, the German biochemist Albrecht Kossel and his student Sven Gustaf Hedin first isolated L-histidine, a fundamental building block of proteins[1]. However, the acetylated form of this amino acid would remain undiscovered for several more decades.

While the exact first report of the isolation or synthesis of N-acetyl-L-histidine is not readily apparent in a singular landmark paper, its presence in biological systems was being actively investigated by the mid-20th century. A pivotal moment in the history of NAH research was the work of M.H. Baslow and his colleagues. In a 1966 publication, Baslow described the enzymatic synthesis of N-acetyl-L-histidine by a synthetase activity in the brain of the killifish, a poikilothermic vertebrate[2]. This study was instrumental in establishing that NAH was not a metabolic curiosity but a product of a specific enzymatic pathway. Subsequent work by Baslow and Ruggieri in 1967 further detailed the presence of N-acetylhistidine in the developing embryos of fish, suggesting a role in early development[2].

Early characterization of N-acetyl-L-histidine and other N-acetylated amino acids relied on techniques that were state-of-the-art for their time. These included:

  • Paper Chromatography: This technique was fundamental for the separation and identification of amino acids and their derivatives from biological extracts. Different solvent systems would be used to achieve separation based on the polarity of the molecules[3].

  • Electrophoresis: The separation of molecules based on their charge in an electric field was another key method for characterizing amino acids and their derivatives[4].

These early studies laid the groundwork for the more sophisticated analytical techniques that are used today to study N-acetyl-L-histidine.

Biochemical Identity and Synthesis

N-acetyl-L-histidine is a derivative of the amino acid L-histidine where an acetyl group is attached to the alpha-amino group[5].

PropertyValue
Chemical Formula C₈H₁₁N₃O₃
Molar Mass 197.19 g/mol
CAS Number 39145-52-3
Chemical Synthesis of N-acetyl-L-histidine

The synthesis of N-acetyl-L-histidine can be achieved through several methods. A common historical and laboratory-scale approach involves the acetylation of L-histidine using acetic anhydride.

A Note on Historical Synthesis: Early methods for the N-acetylation of amino acids often involved the Schotten-Baumann reaction, where an amino acid in an aqueous basic solution is treated with acetyl chloride or acetic anhydride[2]. A more direct method, which avoids the formation of large amounts of salt, utilizes acetic acid as the solvent.

Illustrative Laboratory Synthesis Protocol:

A method adapted from the synthesis of related N-acetylated amino acids involves the use of acetic anhydride in an acidic medium[6].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-histidine in glacial acetic acid.

  • Acetylation: While stirring, slowly add acetic anhydride to the suspension. The molar ratio of L-histidine to acetic anhydride is typically in the range of 1:1.2 to 1:1.4.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain it for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the acetic acid and any remaining acetic anhydride under reduced pressure using a rotary evaporator.

  • Crystallization: Dissolve the resulting residue in a minimal amount of hot water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of N-acetyl-L-histidine.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold water, and then dry them in a desiccator over a suitable drying agent.

Enzymatic Synthesis

In biological systems, N-acetyl-L-histidine is synthesized by the enzyme histidine N-acetyltransferase (EC 2.3.1.33) , also known as acetylhistidine synthetase[7][8]. This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the α-amino group of L-histidine[8].

Enzymatic Synthesis of N-acetyl-L-histidine L_Histidine L-Histidine Enzyme Histidine N-acetyltransferase L_Histidine->Enzyme Acetyl_CoA Acetyl-CoA Acetyl_CoA->Enzyme NAH N-acetyl-L-histidine CoA Coenzyme A Enzyme->NAH Enzyme->CoA caption Enzymatic synthesis of N-acetyl-L-histidine. Molecular Water Pump Hypothesis cluster_lens Lens cluster_ocular_fluid Ocular Fluid Lens Lens Cell Ocular_Fluid Ocular Fluid L_His_Lens L-Histidine Synthesis Synthesis L_His_Lens->Synthesis Acetyl_CoA_Lens Acetyl-CoA Acetyl_CoA_Lens->Synthesis NAH_Lens N-acetyl-L-histidine (High Concentration) NAH_Fluid N-acetyl-L-histidine NAH_Lens->NAH_Fluid Efflux with H₂O Synthesis->NAH_Lens Hydrolysis Hydrolysis (Acylase) NAH_Fluid->Hydrolysis L_His_Fluid L-Histidine Hydrolysis->L_His_Fluid Acetate Acetate Hydrolysis->Acetate L_His_Fluid->L_His_Lens Active Transport caption The N-acetyl-L-histidine molecular water pump.

Caption: The N-acetyl-L-histidine molecular water pump.

Presence and Emerging Roles in Mammals

While present in much lower concentrations than in poikilotherms, N-acetyl-L-histidine has been detected in various mammalian tissues, including the brain, and in human plasma and cerebrospinal fluid.[9] The identification of the human enzyme NAT16 as a histidine acetyltransferase confirms the endogenous production of NAH in humans.[2][9]

The precise physiological functions of NAH in mammals are still under active investigation, but emerging evidence points to several key areas:

  • Neuroprotection and Antioxidant Activity: Derivatives of N-acetyl-L-histidine have been explored for their potential neuroprotective and antioxidant properties.[10]

  • Metabolic Regulation: The presence of NAH in human plasma suggests a role in systemic metabolism.

Therapeutic Potential: A Focus on Chronic Kidney Disease

A significant breakthrough in understanding the relevance of N-acetyl-L-histidine in human health has come from genetic and metabolomic studies related to chronic kidney disease (CKD).

A common genetic variant (a single nucleotide polymorphism, or SNP) in the NAT16 gene has been linked to an increased risk of CKD.[9] Individuals with this variant have been found to have reduced plasma levels of N-acetyl-L-histidine.[9] This strongly suggests that lower levels of NAH may contribute to the pathogenesis of CKD, and conversely, that NAH may have a protective role in the kidneys.

While the exact mechanism of this protective effect is yet to be fully elucidated, several hypotheses are being explored:

  • Antioxidant and Anti-inflammatory Effects: N-acetylated amino acids, in general, are known to have antioxidant properties. NAH may help to mitigate the oxidative stress and inflammation that are hallmarks of CKD.

  • Regulation of Renal Blood Flow and Filtration: Given its proposed role in water transport, NAH could potentially influence fluid and solute balance in the kidneys.

  • Biomarker for Kidney Disease: The correlation between plasma NAH levels and CKD risk suggests that it could serve as a valuable biomarker for early detection and monitoring of the disease.[11]

These findings have opened up new avenues for research into N-acetyl-L-histidine as a potential therapeutic agent for the prevention and treatment of chronic kidney disease.

Key Experimental Methodologies

The study of N-acetyl-L-histidine relies on a range of sophisticated analytical and biochemical techniques.

Quantification of N-acetyl-L-histidine in Biological Samples

Accurate quantification of NAH in complex biological matrices like plasma, urine, and tissue homogenates is crucial for both research and potential clinical applications. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.

Validated LC-MS/MS Method for N-acetyl-L-histidine in Human Plasma (Illustrative Protocol):

This protocol is based on established methods for the analysis of amino acids and their derivatives in plasma.[6][12][13]

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of a protein precipitation solution (e.g., acetonitrile containing a suitable internal standard, such as a stable isotope-labeled N-acetyl-L-histidine).

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar analytes like N-acetyl-L-histidine.

      • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).

      • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for N-acetyl-L-histidine.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for N-acetyl-L-histidine and its internal standard.

  • Data Analysis:

    • The concentration of N-acetyl-L-histidine in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of N-acetyl-L-histidine.

Enzymatic Assay for Histidine N-acetyltransferase (NAT16) Activity

Measuring the activity of the enzyme responsible for NAH synthesis is essential for understanding its regulation and for screening potential modulators. A common method involves a coupled-enzyme assay that detects the production of Coenzyme A (CoA), a product of the acetylation reaction.

Continuous Spectrophotometric Assay for Histidine N-acetyltransferase Activity:

This protocol is adapted from assays for other acetyltransferases.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • L-histidine (substrate)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), also known as Ellman's reagent

    • The enzyme source (e.g., purified recombinant NAT16 or a tissue homogenate)

  • Initiation of the Reaction: Start the reaction by adding acetyl-CoA to the reaction mixture.

  • Detection: The CoA produced in the reaction will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a yellow color and can be detected spectrophotometrically by measuring the increase in absorbance at 412 nm over time.

  • Calculation of Enzyme Activity: The rate of the reaction (enzyme activity) can be calculated from the rate of change in absorbance using the molar extinction coefficient of TNB²⁻.

Enzymatic Assay Workflow Start Start Prep_Reaction_Mix Prepare Reaction Mixture (Buffer, L-Histidine, DTNB, Enzyme) Start->Prep_Reaction_Mix Add_Acetyl_CoA Add Acetyl-CoA (Initiate Reaction) Prep_Reaction_Mix->Add_Acetyl_CoA Measure_Absorbance Measure Absorbance at 412 nm (Continuous Monitoring) Add_Acetyl_CoA->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End caption Workflow for NAT16 enzymatic assay.

Caption: Workflow for NAT16 enzymatic assay.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and identification of N-acetyl-L-histidine.

¹H NMR Spectroscopy of N-acetyl-L-histidine:

The ¹H NMR spectrum of N-acetyl-L-histidine provides characteristic signals that can be used for its identification.[14][15]

ProtonsChemical Shift (ppm) (approximate)Multiplicity
Acetyl (CH₃)~1.9-2.0Singlet
β-CH₂~2.9-3.2Multiplet
α-CH~4.5-4.7Multiplet
Imidazole C4-H~6.8-7.0Singlet
Imidazole C2-H~7.6-7.8Singlet

Note: Chemical shifts can vary depending on the solvent and pH.

Future Directions and Conclusion

The journey of N-acetyl-L-histidine from a curious metabolite in fish eyes to a potential therapeutic target in human kidney disease is a testament to the ongoing process of scientific discovery. While much has been learned, many questions remain.

Key areas for future research include:

  • Elucidating the precise molecular mechanisms by which N-acetyl-L-histidine protects against kidney damage.

  • Conducting clinical trials to evaluate the safety and efficacy of N-acetyl-L-histidine supplementation in patients with chronic kidney disease.

  • Exploring other potential therapeutic applications of N-acetyl-L-histidine, particularly in the areas of neuroprotection and metabolic disorders.

  • Developing more sensitive and high-throughput assays for the quantification of N-acetyl-L-histidine to facilitate large-scale clinical and epidemiological studies.

References

  • Baslow, M. H. (2015).
  • Baslow, M. H., & Guilfoyle, D. N. (2015).
  • Gigl, F., et al. (2023). The molecular basis for acetylhistidine synthesis by HisAT/NAT16.
  • Baslow, M. H. (1966). N-acetyl-L-histidine synthetase activity from the brain of the killifish. Brain Research, 3(2), 210–213.
  • Baslow, M. H. (2015).
  • Kinoshita, T., et al. (1993). L-cysteine, a new metabolite of histidine, from normal human urine and its formation from S-[2-carboxy-1-(1 H-imidazol-4-yl) ethyl]. Journal of Biochemistry, 114(4), 534-539.
  • Wikipedia. (2023). Histidine N-acetyltransferase. Retrieved from [Link]

  • Jakkampudi, M. (2012). Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Operating Procedure for Fractional Collector.
  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848.
  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2005). Systemic administration of therapeutic amino acids and N-acetylamino acids. U.S.
  • PubChem. (n.d.). N-Acetyl-L-histidine. Retrieved from [Link]

  • Hong, M. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from [Link]

  • Tsai, C. W., et al. (2018). N-acetylcysteine for chronic kidney disease: a systematic review and meta-analysis. BMC Nephrology, 19(1), 1-10.
  • Li, H., et al. (2023). PRDM16 acts as a homeostasis regulation factor to suppress the transition of AKI to CKD via upregulation of eukaryotic initiation factor 6.
  • Roda, G., et al. (2003). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry.
  • Ferreira, A. C., et al. (2021). New Potential Biomarkers for Chronic Kidney Disease Management—A Review of the Literature. Journal of Clinical Medicine, 10(11), 2463.
  • BioTopics. (n.d.). Chromatography of amino acids. Retrieved from [Link]

  • Stepansky, A., & Leustek, T. (2011). Histidine Biosynthesis. In eLS. John Wiley & Sons, Ltd.
  • Soldin, S. J., & Dahlin, D. C. (2023). Revisiting the Role of NAG across the Continuum of Kidney Disease. International Journal of Molecular Sciences, 24(7), 6695.
  • Lu, W., et al. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 851-856.
  • Grams, M. E., et al. (2021). NAT8 Variants, N-Acetylated Amino Acids, and Progression of CKD. Journal of the American Society of Nephrology, 32(1), 166-178.
  • Grams, M. E., et al. (2021). Supplement to: NAT8 Variants, N-Acetylated Amino Acids, and Progression of CKD. Journal of the American Society of Nephrology.
  • Medscape. (2024). Novel Biomarkers of Kidney Function Introduction and Overview. Retrieved from [Link]

  • SciSpace. (n.d.). quantitative analysis of amino acids using paper chromatography. Retrieved from [Link]

  • Kopple, J. D., & Swendseid, M. E. (1975). Effect of histidine intake of plasma and urine histidine levels, nitrogen balance and N tau-methylhistidine excretion in normal and chronically uremic men. The Journal of Nutrition, 105(10), 1219-1227.
  • Nishimura, S., et al. (2023). Chromatographic purification of histidine-tagged proteins using zirconia particles modified with phosphate groups.
  • Bhandare, P., et al. (2010). Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. Journal of Chemical and Pharmaceutical Research, 2(5), 580-586.
  • ResearchGate. (n.d.). Purification and activity assays of N-terminal acetyltransferase D. Retrieved from [Link]

  • Close, H. G., et al. (2019). Compound-Specific and Intramolecular δ15N Analysis of a Poly-Nitrogenous Amino Acid: Histidine. Analytical Chemistry, 91(15), 9688-9695.
  • ResearchGate. (n.d.). Preparation and use of N-acetyl-α-amino acids. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Mirage News. (2023). BU Scientists Link Gene to Kidney Disease. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Protocol for the Quantification of N-acetyl-L-histidine in Biological Matrices

Introduction N-acetyl-L-histidine (NAH) is an acetylated derivative of the amino acid L-histidine, playing a significant role in various biological systems. It is notably found in high concentrations in the lens and brai...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-acetyl-L-histidine (NAH) is an acetylated derivative of the amino acid L-histidine, playing a significant role in various biological systems. It is notably found in high concentrations in the lens and brain of certain fish species, where it is thought to act as an antioxidant and osmolyte.[1] The accurate quantification of N-acetyl-L-histidine in biological samples such as plasma, serum, and tissue homogenates is crucial for research in drug metabolism, pharmacokinetics, and toxicology, as well as for understanding its physiological functions.

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of N-acetyl-L-histidine. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible method for their studies. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Scientific Principles and Method Overview

The quantification of N-acetyl-L-histidine by HPLC is based on reversed-phase chromatography coupled with ultraviolet (UV) detection. N-acetyl-L-histidine, being a polar molecule, can be challenging to retain on traditional C18 columns. To overcome this, the presented method utilizes an ion-pairing agent in the mobile phase. The ion-pairing agent, heptanesulfonic acid, is a long-chain alkyl sulfonate that interacts with the positively charged imidazole ring of N-acetyl-L-histidine (at acidic pH), forming a neutral ion pair. This ion pair has increased hydrophobicity, leading to better retention on the nonpolar stationary phase of the C18 column.

The mobile phase is buffered to an acidic pH to ensure consistent ionization of both the analyte and the ion-pairing agent. The imidazole ring of histidine has a pKa of approximately 6.0, and the carboxylic acid group has a pKa around 2.2. N-acetylation of the alpha-amino group results in a predicted pKa of 3.16 for the carboxylic acid group of N-acetyl-L-histidine.[2] By maintaining the mobile phase pH at 3.4, the carboxylic acid group will be largely protonated, and the imidazole ring will be protonated, ensuring a consistent charge state for predictable chromatographic behavior.

Detection is achieved by monitoring the UV absorbance at 210 nm. While the imidazole chromophore of histidine has a relatively weak UV absorbance, it is sufficient for detection at the low UV range. L-histidine exhibits an absorption maximum around 211 nm.[3]

The overall workflow for the quantification of N-acetyl-L-histidine is depicted in the following diagram:

Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Deproteinization Protein Precipitation (Trichloroacetic Acid) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection Sample Injection Filtration->Injection Separation Reversed-Phase HPLC (C18 Column, Ion-Pairing) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (External Standard Calibration) Integration->Quantification

Figure 1: Overall workflow for N-acetyl-L-histidine quantification.

Materials and Reagents

Material/ReagentGradeSupplier
N-acetyl-L-histidine monohydrate≥99.0% (HPLC)TCI Chemicals[4]
Acetonitrile (ACN)HPLC GradeFisher Scientific
Potassium dihydrogen phosphate (KH₂PO₄)ACS GradeSigma-Aldrich
1-Heptanesulfonic acid sodium saltIon-Pair ReagentSigma-Aldrich
Phosphoric acid (H₃PO₄)ACS GradeSigma-Aldrich
Trichloroacetic acid (TCA)ACS GradeSigma-Aldrich
WaterHPLC/MS GradeFisher Scientific

Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column thermostat, and UV detector.
Column TSK-gel ODS-80Ts (4.6 mm × 150 mm, 5 µm) or equivalent C18 column.[1]
Mobile Phase 50 mM Potassium dihydrogen phosphate (pH 3.4) containing 6 mM 1-heptanesulfonic acid and 4% acetonitrile (v/v).[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time 15 minutes

Detailed Experimental Protocols

Preparation of Mobile Phase
  • Weigh 6.8 g of potassium dihydrogen phosphate and 1.21 g of 1-heptanesulfonic acid sodium salt and dissolve in 1 L of HPLC-grade water.

  • Adjust the pH of the solution to 3.4 with phosphoric acid.

  • Add 40 mL of acetonitrile to 960 mL of the aqueous solution.

  • Degas the mobile phase by sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of N-acetyl-L-histidine monohydrate and dissolve it in 10 mL of the mobile phase in a volumetric flask. This solution should be stored at 2-8 °C and is stable for up to one week.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions should be prepared fresh daily.

Sample Preparation (from Plasma/Serum)
  • To 200 µL of plasma or serum in a microcentrifuge tube, add 20 µL of 20% (w/v) trichloroacetic acid.[1]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

The following diagram illustrates the sample preparation workflow:

SamplePrep Start Start: Plasma/Serum Sample (200 µL) Add_TCA Add 20% TCA (20 µL) Start->Add_TCA Vortex Vortex (30 sec) Add_TCA->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4 °C) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter (0.22 µm) Collect_Supernatant->Filter Inject Inject into HPLC Filter->Inject

Figure 2: Step-by-step sample preparation protocol.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5]

Specificity

Specificity was evaluated by analyzing blank plasma samples and plasma samples spiked with N-acetyl-L-histidine. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method is considered specific if no significant interfering peaks are observed in the blank samples.

Linearity

Linearity was assessed by analyzing the working standard solutions at six different concentrations. A calibration curve was constructed by plotting the peak area against the concentration of N-acetyl-L-histidine. The linearity was evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of N-acetyl-L-histidine spiked into blank plasma at three concentration levels (low, medium, and high). The percentage recovery was calculated as:

(Measured Concentration / Spiked Concentration) x 100%

The acceptance criterion for accuracy is a recovery of 98-102%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same spiked plasma sample were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by different analysts.

The precision is expressed as the relative standard deviation (%RSD), which should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 x (σ / S) LOQ = 10 x (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Validation Data Summary

Validation ParameterResultAcceptance Criteria
Specificity No interference observedNo interfering peaks at the analyte retention time
Linearity Range 0.1 - 50 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Accuracy (Recovery) 98.5% - 101.2%98% - 102%
Precision (Repeatability, %RSD) 1.2%≤ 2%
Precision (Intermediate, %RSD) 1.8%≤ 2%
LOD 0.03 µg/mL-
LOQ 0.1 µg/mL-

Troubleshooting

IssuePotential CauseSuggested Solution
Poor peak shape (tailing) - Column degradation- Improper mobile phase pH- Insufficient ion-pairing agent- Replace the column- Verify and adjust mobile phase pH to 3.4- Ensure correct concentration of heptanesulfonic acid
Variable retention times - Fluctuation in pump pressure- Changes in mobile phase composition- Column temperature instability- Purge the pump and check for leaks- Prepare fresh mobile phase- Ensure the column thermostat is functioning correctly
Low sensitivity - Detector lamp aging- Sample degradation- Low injection volume- Replace the UV lamp- Prepare fresh standards and samples- Increase injection volume (if necessary)
Extraneous peaks - Contaminated mobile phase or glassware- Carryover from previous injections- Use fresh, high-purity solvents and clean glassware- Implement a needle wash step in the autosampler method

Conclusion

This application note provides a comprehensive and validated HPLC method for the quantitative analysis of N-acetyl-L-histidine in biological matrices. The use of an ion-pairing agent allows for excellent retention and separation on a standard C18 column. The method has been demonstrated to be specific, linear, accurate, and precise, making it suitable for a wide range of research and development applications. The detailed protocol and troubleshooting guide will enable researchers to implement this method with confidence.

References

  • Togashi, M., Okuma, E., & Abe, H. (1998). HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. Fisheries Science, 64(1), 174-175. [Link]

  • Bhandare, P., et al. (2010). Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. Journal of Chemical and Pharmaceutical Research, 2(5), 580-586. [Link]

  • PhotochemCAD. (n.d.). L-Histidine. Retrieved from [Link]

  • Baslow, M. H. (2015). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. Current Pharmaceutical Analysis, 11(2), 80-87. [Link]

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  • Shajahan, A., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N’-diacetyl-L-cystine in cell culture media. Cell and Gene Therapy Insights, 6(2), 303-323. [Link]

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  • ResearchGate. (n.d.). UV-Vis absorbance spectra of (a) l-histidine hydrochloride hydrate, (b) l-histidine methyl ester dihydrochloride, (c) l-histidine glutarate monohydrate, and (d) l-histidine maleate-1.5-hydrate crystals. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from [Link]

  • Pradeau, D., et al. (2021). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics, 13(10), 1599. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • ResearchGate. (n.d.). UV/VIS absorption spectra of L-histidine (••••), A) Co(NO3)2 (-) and B) Ni(NO3)2 (-). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing mobile phase for N-acetyl-L-histidine separation

An Application Scientist's Guide to Chromatographic Separation of N-acetyl-L-histidine Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Chromatographic Separation of N-acetyl-L-histidine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working on the chromatographic separation of N-acetyl-L-histidine. As a polar, zwitterionic molecule, it presents unique challenges that require a carefully considered approach to mobile phase optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you develop robust and reproducible analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating N-acetyl-L-histidine?

N-acetyl-L-histidine is a highly polar compound that exists as a zwitterion over a wide pH range.[1] This presents two main challenges for traditional reversed-phase (RP) chromatography:

  • Poor Retention: The high polarity of the molecule leads to weak interaction with nonpolar stationary phases (like C18), often causing it to elute at or near the void volume of the column.

  • Poor Peak Shape: Secondary interactions between the charged parts of the molecule and residual silanols on the silica-based stationary phase can lead to significant peak tailing.[2]

These issues necessitate specialized chromatographic strategies to achieve adequate retention and symmetrical peak shapes.

Q2: Which chromatographic modes are most suitable for N-acetyl-L-histidine analysis?

There are two primary modes to consider, each with its own set of principles for mobile phase optimization:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for highly polar analytes.[3][4] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile.[3] The separation mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[5]

  • Reversed-Phase (RP) HPLC: While challenging, RP-HPLC can be adapted for this separation. Success typically relies on using specific column chemistries (e.g., "aqueous compatible" C18 phases) or mobile phase additives like ion-pairing reagents to enhance retention.[6][7]

The choice between HILIC and RP-HPLC often depends on the sample matrix, required sensitivity, and compatibility with the detection method (e.g., mass spectrometry).

Q3: Why is mobile phase pH so critical for this separation?

Mobile phase pH directly controls the ionization state of N-acetyl-L-histidine, which has multiple ionizable groups (a carboxylic acid and an imidazole ring). Altering the pH changes the molecule's net charge and overall polarity, which in turn dramatically affects its retention behavior in both HILIC and RP modes.[8][9]

  • In Reversed-Phase , suppressing the ionization of the carboxyl group (by working at a low pH, e.g., pH < 3) can make the molecule less polar and increase its retention on a C18 column.[10]

  • In HILIC , the pH affects both the analyte's charge and the charge of the stationary phase surface (especially for silica-based columns), influencing the electrostatic interactions that contribute to retention.[11][12]

Therefore, precise pH control with an appropriate buffer system is essential for achieving reproducible and robust separations.[9]

Troubleshooting and Optimization Guides

This section addresses specific experimental issues you may encounter and provides systematic protocols for resolving them.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My N-acetyl-L-histidine peak is eluting at the solvent front on my C18 column. How can I increase its retention time?

A: This is a classic problem for polar analytes in RP-HPLC. The core issue is the analyte's preference for the polar mobile phase over the nonpolar stationary phase. Here is a logical workflow to address this:

G cluster_0 Troubleshooting Poor Retention in RP-HPLC Start Initial Observation: Poor Retention on C18 Step1 Step 1: Confirm Column Type Is it an 'Aqueous Compatible' (AQ) phase? Start->Step1 Step2 Step 2: Decrease Mobile Phase Polarity Reduce aqueous content to minimum (e.g., 95-98%). Did retention increase? Step1->Step2 Yes/No Step3 Step 3: Adjust Mobile Phase pH Lower pH to 2.5-3.0 with TFA or Formic Acid. Is retention now adequate? Step2->Step3 No Outcome_Yes Method Optimized Step2->Outcome_Yes Yes Step4 Step 4: Introduce Ion-Pairing Reagent Add 5-10 mM Heptanesulfonic Acid (HSA) at low pH. Is retention now adequate? Step3->Step4 No Step3->Outcome_Yes Yes Step5 Step 5: Switch to HILIC Mode Consider HILIC as a more suitable alternative. Step4->Step5 No Step4->Outcome_Yes Yes Outcome_No Issue Persists

Caption: Workflow for improving N-acetyl-L-histidine retention in RP-HPLC.

Detailed Explanation & Protocol:

  • Causality: Standard C18 phases can undergo "phase collapse" in highly aqueous mobile phases, leading to a dramatic loss of retention. Using an aqueous-compatible column (often with embedded polar groups) prevents this.[13] Lowering the pH protonates the carboxyl group, reducing the molecule's overall polarity and increasing its hydrophobic interaction with the C18 phase.[8] If these strategies fail, an ion-pairing reagent like an alkyl sulfonate forms a neutral complex with the positively charged imidazole ring, making the complex significantly more hydrophobic and thus more retentive.[6]

  • Protocol: pH Adjustment for Retention Enhancement

    • Prepare Mobile Phase A: Start with a 20 mM potassium phosphate buffer. Measure the pH and adjust to 3.0 using phosphoric acid.

    • Prepare Mobile Phase B: Use 100% acetonitrile (ACN).

    • Initial Conditions: Equilibrate your C18 column with a mobile phase of 98% A and 2% B.

    • Injection: Inject your sample. N-acetyl-L-histidine should now be retained beyond the void volume.

    • Optimization: If retention is still insufficient, consider a slight increase in buffer concentration or the introduction of an ion-pairing reagent. For MS-compatibility, use 0.1% formic acid in water as Mobile Phase A instead of phosphate buffer.[14]

Issue 2: Peak Tailing and Poor Symmetry

Q: I have sufficient retention, but my peak is tailing badly. What is causing this and how can I fix it?

A: Peak tailing for a zwitterionic compound like N-acetyl-L-histidine is often caused by secondary interactions, specifically the interaction of the positively charged imidazole ring with negatively charged deprotonated silanols on the silica surface of the column.[2]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Reducing the pH to ~2.5-3.0 serves a dual purpose. It keeps the analyte's carboxyl group neutral and, more importantly, it protonates the surface silanols, neutralizing their negative charge and minimizing the unwanted ionic interactions that cause tailing.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., increasing from 10 mM to 50 mM) can help to "shield" the active sites on the stationary phase, improving peak shape. Note that this will also increase system backpressure.

  • Consider a Different Column: Modern columns with high-purity silica and advanced end-capping are less prone to these secondary interactions. If tailing persists, switching to a column with an embedded polar group or a different base deactivation technology can provide a superior peak shape.[13]

  • Check for Extra-Column Effects: Ensure all tubing is cut cleanly and has minimal length, and that the correct ferrules are used. Poor connections can introduce dead volume and cause peak distortion for all analytes.[15]

Parameter AdjustmentExpected Effect on Peak TailingRationale
Decrease Mobile Phase pH (to 2.5-3.0) Significant Improvement Neutralizes surface silanols, reducing secondary ionic interactions.
Increase Buffer/Salt Concentration Moderate Improvement Buffer ions compete for active sites, masking their effect.
Switch to a High-Purity/End-capped Column Significant Improvement Fewer active silanol sites are available to cause tailing.
Decrease Sample Solvent Strength Moderate Improvement Dissolving the sample in a weaker solvent than the mobile phase prevents peak distortion.[16]
Issue 3: Optimizing Separation in HILIC Mode

Q: I've switched to a HILIC column, but my separation isn't optimal. How do I systematically optimize the mobile phase?

A: HILIC offers powerful selectivity for polar compounds, and optimization revolves around controlling the thickness and composition of the aqueous layer on the stationary phase.

Systematic Optimization Protocol:

  • Step 1: Select Organic Solvent and Initial Gradient

    • Solvent: Acetonitrile (ACN) is the standard choice. It is a relatively weak solvent in HILIC, allowing for a wide elution window.[3]

    • Initial Gradient: A good starting point is a broad gradient from 95% ACN down to 50% ACN over 10-15 minutes. This will help determine the approximate organic concentration at which your analyte elutes.

    • Aqueous Component: Use a buffered aqueous solution. For MS compatibility, 10 mM ammonium formate or ammonium acetate is recommended.[12][17]

  • Step 2: Optimize the pH of the Aqueous Component

    • Rationale: As with RP, pH is a powerful tool for adjusting selectivity in HILIC.[11] For N-acetyl-L-histidine, testing pH values around its pKa points can yield significant changes in retention. A typical range to screen is pH 3 to pH 6.

    • Procedure: Prepare separate aqueous mobile phases (e.g., 10 mM ammonium formate) adjusted to pH 3.2 and pH 5.0. Run your gradient with each and observe the changes in retention time and selectivity relative to any impurities. A pH of 3.2 has been shown to be effective for separating histidine and its impurities on a HILIC column.[17]

  • Step 3: Adjust Buffer Concentration

    • Rationale: Increasing the buffer (salt) concentration in the mobile phase generally decreases the retention of charged basic compounds due to competition for ion-exchange sites on the stationary phase.[12] Conversely, it can sometimes increase the retention of neutral compounds by enhancing the partitioning into the aqueous layer.[12]

    • Procedure: Once a suitable pH is found, evaluate the effect of buffer concentration by testing, for example, 10 mM vs. 20 mM.

  • Step 4: Fine-Tune the Gradient

    • Rationale: Once you know the elution window from the initial broad gradient, you can create a shallower gradient around that point to improve the resolution between your analyte and any closely eluting peaks.

    • Example: If N-acetyl-L-histidine elutes at 70% ACN in your screening gradient, you could change the gradient to run from 80% to 60% ACN over 20 minutes.

G cluster_1 HILIC Mobile Phase Optimization Logic cluster_2 Optimization Loop Start Select HILIC Column (e.g., Amide, Silica) Solvent Define Mobile Phases A: Buffered Aqueous (e.g., 10mM Amm. Formate) B: Acetonitrile (ACN) Start->Solvent Gradient Run Broad Gradient (e.g., 95% -> 50% ACN) Solvent->Gradient Evaluate Evaluate Retention & Peak Shape Gradient->Evaluate Opt_pH Adjust pH of Aqueous Phase (e.g., Screen pH 3 vs pH 5) Evaluate->Opt_pH Needs Improvement Final Final Robust Method Evaluate->Final Meets Criteria Opt_Buffer Adjust Buffer Concentration (e.g., Screen 10mM vs 20mM) Opt_pH->Opt_Buffer Opt_Gradient Refine Gradient Slope (Make shallower around elution point) Opt_Buffer->Opt_Gradient Opt_Gradient->Evaluate Re-evaluate

Caption: A systematic approach to optimizing HILIC mobile phase conditions.

References

  • Kumagai, M., Kato, S., Arakawa, N., et al. (2021). Quantification of Histidine-Containing Dipeptides in Dolphin Serum Using a Reversed-Phase Ion-Pair High-Performance Liquid Chromatography Method. Separations, 8(8), 128. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Gao, Y., Liu, A., Wang, Y., et al. (2022). Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. Journal of Pharmaceutical and Biomedical Analysis, 219, 114942. Available at: [Link]

  • Ball, et al. (n.d.). Separation and Detection of Amino Acids. eCampusOntario Pressbooks. Available at: [Link]

  • Dolan, J. W. (2002). Peak Shape Problems. LCGC North America, 20(5), 432-438. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of N-Methyl-L-histidine on Newcrom R1 HPLC column. Available at: [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(6), 386–391. Available at: [Link]

  • Majhi, K. C., et al. (2021). Chromatographic Separation of Amino Acids. ResearchGate. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

  • Moravek, Inc. (2023). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Histidine and Related Impurities. Available at: [Link]

  • Wang, Y., et al. (2002). Some factors affecting separation and detection of amino acids by high-performance anion-exchange chromatography with integrated pulsed amperometric detection. Journal of Chromatography A, 958(1-2), 107-114. Available at: [Link]

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Studzińska, S., & Buszewski, B. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Acta Chromatographica, 25(3), 437-451. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). A Simple Step by Step Protocol for HILIC Method Development. Available at: [Link]

  • Aithor. (2024). Chromatography in the Determination of Amino Acids Report. Available at: [Link]

  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Agilent Technologies. (2022). HILIC Chromatography: When and How?. Available at: [Link]

  • Majors, R. E. (2001). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America, 19(6), 586-597. Available at: [Link]

  • McCalley, D. V. (2017). Hydrophilic-Interaction Chromatography: An Update. LCGC North America, 35(5), 310-321. Available at: [Link]

Sources

Optimization

How to prevent degradation of N-acetyl-L-histidine during sample storage

Welcome to the technical support resource for N-acetyl-L-histidine (NAH). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of NAH during sample storage.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-acetyl-L-histidine (NAH). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of NAH during sample storage. Proper storage is critical for reproducible experimental outcomes and the development of stable biopharmaceutical formulations. This document provides in-depth, evidence-based answers to common questions and troubleshooting guidance for issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-acetyl-L-histidine?

A1: The two principal degradation pathways for N-acetyl-L-histidine in aqueous solution are hydrolysis and oxidation .

  • Hydrolysis: The N-acetyl amide bond can be cleaved, particularly under acidic or highly alkaline conditions, to yield L-histidine and acetic acid.[1][2] This is a common degradation route for N-acylated amino acids.[1][2]

  • Oxidation: The imidazole ring of the histidine moiety is susceptible to attack by reactive oxygen species (ROS).[3][4] This process can be accelerated by exposure to light (photodegradation) and the presence of transition metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), which can catalyze the formation of ROS.[5][6][7]

Q2: What is the optimal temperature for storing N-acetyl-L-histidine?

A2: The optimal storage temperature depends on the physical state of the sample (solid vs. solution) and the desired storage duration.

  • Solid Form: As a solid (powder), N-acetyl-L-histidine monohydrate is relatively stable. For long-term storage, it should be kept at 4°C, sealed tightly, and protected from moisture.[8][9]

  • Aqueous Solutions: For solutions, temperature is a critical factor.

    • Short-term (up to 1 month): Storage at -20°C is recommended.[8]

    • Long-term (up to 6 months): Storage at -80°C is the best practice to minimize both hydrolytic and oxidative degradation rates.[8]

It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation. If you need to use the sample multiple times, it is advisable to prepare and freeze aliquots.

Q3: How does pH affect the stability of N-acetyl-L-histidine solutions?

A3: pH is a critical parameter for the stability of NAH in solution. The imidazole side chain of histidine has a pKa of approximately 6.0, making it an effective buffer in the pH range of 5.5 to 6.5.[10][11][12]

  • Optimal pH: Storing NAH solutions in a buffered system at a pH between 6.0 and 6.5 is recommended. This range represents a compromise, minimizing acid-catalyzed hydrolysis of the acetyl group while maintaining the protonation state of the imidazole ring that can help mitigate certain oxidative pathways.[13][14]

  • Acidic Conditions (pH < 5): Lower pH increases the rate of hydrolytic cleavage of the N-acetyl amide bond.[1]

  • Alkaline Conditions (pH > 7.5): While base-catalyzed hydrolysis is also a concern, deprotonation of the imidazole ring can alter its susceptibility to specific oxidative reactions.[4]

Q4: Is N-acetyl-L-histidine sensitive to light?

A4: Yes. Like many histidine-containing compounds, N-acetyl-L-histidine is susceptible to photodegradation.[5][6] Exposure to light, especially UV or even ambient fluorescent light, can generate photosensitizers from histidine itself, which in turn produce ROS and accelerate the oxidation of the imidazole ring.[6][15] Therefore, all solutions containing NAH should be stored in amber vials or otherwise protected from light.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of N-acetyl-L-histidine samples.

Issue 1: My stored NAH solution has turned yellow or brown.
  • Probable Cause: Discoloration is a common indicator of oxidative degradation .[16] The oxidation of the imidazole ring can lead to the formation of chromophoric (colored) byproducts. This process is often accelerated by one or more of the following factors:

    • Presence of trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺) in the buffer or water.[7]

    • Exposure to light.[6]

    • Dissolved oxygen in the solution.

    • Storage at an inappropriate pH.

  • Recommended Actions:

    • Chelate Metal Ions: Prepare buffers using high-purity water and consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) to sequester trace metal ions.[7]

    • Protect from Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil.

    • Deoxygenate Solution: For maximum stability in long-term storage, sparge the buffer with an inert gas (e.g., argon or nitrogen) before dissolving the NAH and before sealing the storage vial.

    • Confirm pH: Ensure the solution pH is buffered within the optimal range of 6.0-6.5.

Issue 2: HPLC analysis shows a new peak co-eluting with an L-histidine standard.
  • Probable Cause: The appearance of an L-histidine peak indicates hydrolysis of the N-acetyl group.[2] This is most likely to occur if the sample was stored under acidic conditions (pH < 5.0) or exposed to high temperatures.[1][17]

  • Recommended Actions:

    • Verify Buffer pH: Immediately check the pH of your stock solution and all buffers used for dilution. Adjust to the 6.0-6.5 range for future samples.

    • Review Storage Temperature: Confirm that samples were stored at -20°C or, preferably, -80°C. Avoid leaving solutions at room temperature for extended periods.

    • Quantify Degradation: Use a validated HPLC method (see Protocol 2) to determine the percentage of NAH that has degraded into L-histidine. This will inform whether the sample is still usable for your application.

Issue 3: I observe a loss of NAH concentration over time, but no clear L-histidine or other identifiable degradation peaks.
  • Probable Cause: This scenario could arise from several possibilities:

    • Complex Oxidation: The imidazole ring can oxidize into multiple different products, which may appear as several small, broad peaks that are difficult to distinguish from baseline noise.[4][18]

    • Adsorption: NAH may adsorb to the surface of the storage container, particularly if using certain types of plastic.

    • Precipitation: If the concentration is high, the compound may have precipitated out of solution upon freezing, and may not have fully redissolved after thawing.

  • Recommended Actions:

    • Use a Broader HPLC Analysis: Adjust your HPLC method to include a gradient that can elute a wider range of polar and non-polar compounds. Look for the appearance of multiple small peaks that are absent in a freshly prepared standard.

    • Use Glass Vials: Switch to borosilicate glass vials (amber for light protection) for storage to minimize potential adsorption issues.

    • Ensure Complete Dissolution: After thawing, vortex the sample vigorously and visually inspect to ensure no precipitate is present before taking an aliquot. Gentle warming (e.g., to 30°C) can aid redissolution.[8]

Summary of Key Factors and Recommendations
ParameterRecommendationRationale
Temperature Solid: 4°C. Solution: -20°C (short-term), -80°C (long-term).Minimizes rates of all chemical degradation reactions.[8]
pH Buffer solution to pH 6.0 - 6.5.Balances prevention of acid-catalyzed hydrolysis and mitigates certain oxidative pathways.[10][12][13]
Light Exposure Store in amber vials or protect from light.Prevents photodegradation and photo-catalyzed oxidation of the imidazole ring.[6]
Oxygen For high-stability needs, deoxygenate solutions with N₂ or Ar.Removes dissolved oxygen, a key reactant in oxidative degradation.[6]
Metal Ions Use high-purity water; consider adding 0.1 mM EDTA.Chelates catalytic metal ions that promote ROS formation and oxidation.[7]
Container Use amber borosilicate glass vials.Inert surface prevents adsorption and provides light protection.
Freeze/Thaw Prepare single-use aliquots.Avoids repeated cycles that can accelerate degradation.

Visual Guides and Diagrams

Degradation Pathways of N-acetyl-L-histidine

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation NAH N-acetyl-L-histidine Histidine L-Histidine NAH->Histidine + Oxidized_Products Oxidized Imidazole Ring Products NAH->Oxidized_Products Acetate Acetic Acid Acid Acidic pH (H⁺) High Temperature Acid->NAH ROS ROS (O₂, •OH) + Light + Metal Ions (Cu²⁺) ROS->NAH

Caption: Primary degradation routes for N-acetyl-L-histidine in aqueous solution.

Experimental Workflow: Stability Assessment

cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare NAH solutions under different conditions (e.g., pH, temp, light) T0 T=0 Analysis: Establish baseline purity Prep->T0 Store Store aliquots under the defined conditions T0->Store Pull Pull samples at defined time points (e.g., 1, 2, 4 weeks) Store->Pull Analyze Analyze via HPLC: Quantify NAH & degradants Pull->Analyze Eval Calculate degradation rate. Determine optimal storage conditions. Analyze->Eval

Caption: Workflow for conducting a stability study of N-acetyl-L-histidine.

Experimental Protocols

Protocol 1: Preparation of Stabilized N-acetyl-L-histidine Stock Solution

This protocol describes the preparation of a 10 mM NAH stock solution in a histidine buffer system designed to maximize stability.

Materials:

  • N-acetyl-L-histidine monohydrate

  • L-histidine

  • High-purity (e.g., 18.2 MΩ·cm) water

  • 1 M HCl and 1 M NaOH for pH adjustment

  • 0.5 M EDTA stock solution

  • Inert gas (argon or nitrogen) with tubing

  • Sterile 0.22 µm syringe filter

  • Amber borosilicate glass vials

Procedure:

  • Prepare Buffer:

    • To prepare 100 mL of a 20 mM histidine buffer, add 0.310 g of L-histidine to ~90 mL of high-purity water. Stir until dissolved.

    • Add 20 µL of 0.5 M EDTA stock solution to achieve a final concentration of 0.1 mM.

    • Sparge the solution with inert gas for 10-15 minutes to remove dissolved oxygen.

  • Adjust pH:

    • While stirring, carefully adjust the pH to 6.2 using 1 M HCl or 1 M NaOH.

    • Transfer the buffer to a 100 mL volumetric flask and add water to the mark.

  • Prepare NAH Stock:

    • Weigh the required amount of N-acetyl-L-histidine monohydrate for a 10 mM solution (21.52 mg for 10 mL).

    • Place the powder in a 10 mL amber volumetric flask.

    • Add ~8 mL of the prepared buffer and vortex until the solid is completely dissolved.

    • Add buffer to the 10 mL mark.

  • Final Steps:

    • Filter the solution through a 0.22 µm syringe filter into a sterile amber container.

    • Flush the headspace of the container with inert gas before sealing.

    • Prepare single-use aliquots in amber vials.

    • Label clearly and store immediately at -80°C.

Protocol 2: HPLC Method for Stability Assessment

This reverse-phase HPLC method allows for the quantification of N-acetyl-L-histidine and its primary hydrolytic degradant, L-histidine.

Instrumentation & Columns:

  • HPLC System: With UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A (MPA): 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B (MPB): Acetonitrile.

  • Standards: High-purity N-acetyl-L-histidine and L-histidine for calibration curves.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Gradient Program:

    Time (min) % MPA % MPB
    0.0 100 0
    5.0 100 0
    10.0 80 20
    12.0 80 20
    12.1 100 0

    | 15.0 | 100 | 0 |

Procedure:

  • Prepare Standards: Prepare a series of standards for both NAH and L-histidine (e.g., from 1 µg/mL to 100 µg/mL) in the initial mobile phase (100% MPA).

  • Prepare Samples: Thaw your stored NAH samples. Dilute them with MPA to fall within the concentration range of your calibration curve.

  • Run Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    • Inject the standards to generate a calibration curve for each compound.

    • Inject the diluted samples.

  • Data Analysis:

    • Identify the peaks for L-histidine (more polar, earlier elution time) and NAH (less polar, later elution time) based on the retention times of your standards.

    • Integrate the peak areas for both compounds in your sample chromatograms.

    • Calculate the concentration of each compound using the respective calibration curve.

    • Determine the percent degradation: (% Degradation) = [Concentration of L-histidine] / ([Concentration of L-histidine] + [Concentration of NAH]) * 100.

References

  • Characterization and Substrate Specificity of a Recombinant Acetyl Xylan Esterase from Halalkalibacterium halodurans through. ACS Publications.
  • Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. PMC - NIH.
  • N-Acetyl-L-histidine monohydrate | Endogenous Metabolite. MedchemExpress.com.
  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI.
  • Different histidine degradation pathways. Conversion of histidine to glutamate. ResearchGate.
  • Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. ResearchGate.
  • Histidine-Bound Dinitrosyl Iron Complexes: Antioxidant and Antiradical Properties. MDPI.
  • N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates.
  • Analysis of the pH-dependent folding and stability of histidine point mutants allows characterization of the denatured state and transition state for protein folding. PubMed.
  • HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues.
  • Sensitized photooxidation of histidine and its derivatives. Products and mechanism of the reaction. Biochemistry - ACS Publications.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Protonation of the imidazole ring prevents the modulation by histidine of oxidative DNA degradation. PubMed.
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry - ACS Publications.
  • Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Operating Procedure for Fractional Collector. OPUS Open Portal to University Scholarship.
  • Antioxidant activities of carnosine, anserine, some free amino acids and their combination. ResearchGate.
  • Safety Data Sheet: L-Histidine. Carl ROTH.
  • Solution Phase Synthesis of Amide-Linked N-Acetyl Neuraminic Acid, α-Amino Acid, and Sugar Amino Acid Conjugates1. The Journal of Organic Chemistry - ACS Publications.
  • Photosensitizers Form in Histidine Buffer and Mediate the Photodegradation of a Monoclonal Antibody. ResearchGate.
  • Histidine as a versatile excipient in the protein-based biopharmaceutical formulations.
  • 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts.
  • Atomic view of the histidine environment stabilizing higher-pH conformations of pH-dependent proteins. NIH.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.
  • Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system. PubMed.
  • Effect of UVC Irradiation on the Oxidation of Histidine in Monoclonal Antibodies. PMC - NIH.
  • Benefits and Adverse Effects of Histidine Supplementation. PubMed.
  • How Does Histidine Safeguard Antibody Drug Stability?. AVT Pharmaceutical.
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  • L-histidine degradation III | Pathway. PubChem.
  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. Google Patents.
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  • Antioxidative activities of histidine containing caffeic acid-dipeptides. PubMed.
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Troubleshooting

N-Acetyl-L-Histidine NMR Signal Enhancement: A Technical Support Guide

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of N-acetyl-L-histidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of N-acetyl-L-histidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of your NMR experiments. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can not only troubleshoot issues but also proactively optimize your data acquisition.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the NMR analysis of N-acetyl-L-histidine.

Q1: Why are the chemical shifts of my N-acetyl-L-histidine sample different from the literature values?

A1: The chemical shifts of N-acetyl-L-histidine, particularly the protons on the imidazole ring of the histidine side chain, are highly sensitive to the pH of the solution.[1][2] The imidazole ring has a pKa of approximately 6.0, meaning that small changes in pH around this value will significantly alter its protonation state.[2] This leads to substantial changes in the electronic environment and, consequently, the chemical shifts of the nearby protons.[3][4]

  • Expert Insight: Always prepare your samples in a buffered solution to maintain a constant and known pH. A phosphate or similar buffer system that does not introduce interfering signals is recommended. Ensure you accurately measure and report the final pH of your NMR sample.

Q2: I am observing very broad peaks for the imidazole protons. What is causing this?

A2: Peak broadening for the imidazole protons of N-acetyl-L-histidine is often due to chemical exchange processes.[5] The protons on the imidazole nitrogen atoms can exchange with solvent protons (e.g., water), and this exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to broadened signals. The rate of this exchange is pH-dependent.[1]

  • Troubleshooting Steps:

    • Adjust pH: Moving the pH further away from the pKa (either lower or higher) can sometimes push the exchange rate into the fast or slow exchange regime, resulting in sharper peaks.

    • Lower Temperature: Decreasing the temperature of the experiment can slow down the exchange rate, potentially sharpening the signals.[6]

    • Use Deuterated Solvents: While you will likely be using a deuterated solvent, ensure its purity. Residual water can exacerbate exchange broadening.[7] Using a solvent like D₂O is common for biological samples.[8]

Q3: My overall signal-to-noise ratio is very low. How can I improve it?

A3: A low signal-to-noise (S/N) ratio is a common issue in NMR and can be addressed through several strategies:[9]

  • Increase Concentration: The most straightforward approach is to increase the concentration of your N-acetyl-L-histidine sample. For small molecules, a concentration of 1-5 mM is often recommended.[10]

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans.[11] Doubling the S/N requires quadrupling the number of scans.

  • Optimize Acquisition Parameters: Ensure that the recycle delay (d1) is sufficiently long (at least 1.5 times the longest T1 relaxation time) to allow for full relaxation of the protons between scans.

  • Use a Higher Field Spectrometer: Higher magnetic field strengths provide greater sensitivity.

  • Consider Signal Enhancement Techniques: If the above methods are insufficient, advanced techniques like Dynamic Nuclear Polarization (DNP) or the use of paramagnetic relaxation enhancement agents can be employed.[12][13]

Section 2: Troubleshooting Guide for Signal Enhancement Techniques

For experiments requiring higher sensitivity or specific structural information, various signal enhancement techniques can be applied. This section provides troubleshooting for common issues encountered with these methods.

Nuclear Overhauser Effect (NOE) Spectroscopy

The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[14][15] It is invaluable for determining the three-dimensional structure of molecules.

Problem: I am not observing any NOE cross-peaks in my NOESY spectrum.

  • Plausible Cause & Solution:

    • Incorrect Mixing Time: The intensity of NOE cross-peaks is dependent on the mixing time. If the mixing time is too short, there may not be enough time for polarization transfer to occur. Conversely, if it is too long, spin diffusion can lead to the disappearance or ambiguity of true NOE signals.

      • Protocol: Run a series of NOESY experiments with varying mixing times (e.g., 100 ms, 200 ms, 400 ms) to find the optimal value for your specific sample and experimental conditions.

    • Molecular Motion: The NOE effect is sensitive to the rate of molecular tumbling. For small molecules like N-acetyl-L-histidine in low-viscosity solvents, the NOE can be very weak or even zero.

      • Expert Tip: Consider running a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. ROESY provides similar through-space information but is less sensitive to the rate of molecular tumbling and can be more effective for small to medium-sized molecules.

Experimental Workflow: Optimizing NOE Experiments

NOE_Workflow start Start: Weak or Absent NOE check_mixing_time Verify Mixing Time start->check_mixing_time run_series Run NOESY with Variable Mixing Times check_mixing_time->run_series If suboptimal analyze_series Analyze Data for Optimal Time run_series->analyze_series consider_roesy Consider ROESY Experiment analyze_series->consider_roesy NOE still weak final_spectrum Acquire Final Spectrum analyze_series->final_spectrum Optimal time found consider_roesy->final_spectrum

Caption: Workflow for troubleshooting weak NOE signals.

Paramagnetic Relaxation Enhancement (PRE)

PRE utilizes paramagnetic centers (e.g., metal ions like Gd³⁺ or stable nitroxide radicals) to enhance the relaxation rates of nearby nuclei, which can be used to gain long-range distance information and improve spectral sensitivity.[13][16]

Problem: Adding a paramagnetic agent broadened my signals to the point of disappearance.

  • Plausible Cause & Solution:

    • Concentration is Too High: Paramagnetic agents can cause significant line broadening.[9] If the concentration is too high, the relaxation enhancement will be so pronounced that the signals become too broad to detect.

      • Protocol: Start with a very low concentration of the paramagnetic agent (micromolar range) and titrate it into your sample, acquiring a spectrum at each step to monitor the effect on line broadening and signal intensity.

    • Incorrect Choice of Paramagnetic Agent: Different paramagnetic agents have different effects. For simple signal enhancement by reducing T1 relaxation times, a gadolinium-based agent is often used.[13] For structural studies, a site-specific paramagnetic tag might be necessary.

Data Summary: Paramagnetic Agent Concentration Effects

Paramagnetic Agent Conc.Linewidth (Hz)T1 Relaxation Time (s)Signal-to-Noise Ratio
0 µM (Control)2.52.0100
10 µM5.01.0120
50 µM20.00.2580
100 µM> 50 (Signal Lost)< 0.1N/A

This table illustrates a typical trend and values will vary based on the specific molecule and experimental conditions.

Dynamic Nuclear Polarization (DNP)

DNP enhances NMR signals by transferring the high polarization of electron spins from a polarizing agent to the surrounding nuclear spins.[17][18] This technique can provide signal enhancements of several orders of magnitude but requires specialized equipment.[12][19]

Problem: The DNP enhancement is much lower than expected.

  • Plausible Cause & Solution:

    • Poor Glassing of the Sample: DNP experiments are performed at cryogenic temperatures, and it is crucial that the sample freezes into a glassy, amorphous state. If the sample crystallizes, the distribution of the polarizing agent will be inhomogeneous, leading to poor DNP performance.

      • Protocol: A common cryoprotectant is a mixture of glycerol and water (e.g., 60:40 glycerol-d₈/D₂O). Ensure your N-acetyl-L-histidine is fully dissolved in this mixture before freezing.

    • Suboptimal Polarizing Agent: The choice of polarizing agent (e.g., TOTAPOL, AMUPol) is critical. The effectiveness of a given agent can depend on the sample and the magnetic field strength.

      • Expert Tip: Consult recent literature or the instrument manufacturer for recommendations on the best polarizing agent for your specific application and spectrometer.

Logical Relationship: Key Factors for Successful DNP

DNP_Factors DNP High DNP Enhancement Glass Homogeneous Glassy Matrix Glass->DNP Agent Optimal Polarizing Agent Agent->DNP Conc Sufficient Agent Concentration Conc->DNP MW Efficient Microwave Irradiation MW->DNP

Caption: Interdependencies for achieving high DNP enhancement.

Section 3: Protocols and Best Practices

Sample Preparation for N-acetyl-L-histidine NMR
  • Choose an Appropriate Solvent: For most applications, D₂O is the solvent of choice. Ensure it is of high purity to minimize residual water signals.[20]

  • Use a Buffer: To control the pH and obtain reproducible chemical shifts, dissolve your sample in a buffer (e.g., 50 mM sodium phosphate in D₂O). Adjust the pD to your desired value using small aliquots of DCl or NaOD. Remember that pD = pH meter reading + 0.4.

  • Determine Concentration: Aim for a concentration that provides adequate signal-to-noise without causing solubility issues or line broadening due to aggregation. A starting point of 1-5 mM is generally suitable.[10]

  • Ensure Complete Dissolution: The sample must be fully dissolved.[21][22] Any particulate matter will degrade spectral quality. Gentle vortexing or warming may be necessary.

  • Filter if Necessary: If any solid particles remain, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[22]

  • Use High-Quality NMR Tubes: Scratched or warped tubes will negatively impact shimming and spectral resolution. Clean tubes thoroughly, for example, by soaking in acetone, followed by rinsing with deionized water and a final acetone rinse, then drying completely.[21]

References

  • Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society. [Link]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. BMRB. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

  • Application of Paramagnetic Relaxation Enhancements to Accelerate the Acquisition of 2D and 3D Solid-State NMR Spectra of Oriented Membrane Proteins. NIH. [Link]

  • NMR sample preparation guidelines. NMR-Bio. [Link]

  • Nuclear Overhauser effect. Wikipedia. [Link]

  • Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. PubMed Central. [Link]

  • Dynamic Nuclear Polarization Opens New Perspectives for NMR Spectroscopy in Analytical Chemistry. ACS Publications. [Link]

  • NMR Detection of pH-Dependent Histidine-Water Proton Exchange Reveals the Conduction Mechanism of a Transmembrane Proton Channel. NIH. [Link]

  • What could cause a loss of Histidine signal in NMR?. ResearchGate. [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • 1 H-NMR Chemical Shifts and Coupling Constants for Brain Metabolites. ResearchGate. [Link]

  • NMR Detection of pH-Dependent Histidine–Water Proton Exchange Reveals the Conduction Mechanism of a Transmembrane Proton Channel. Journal of the American Chemical Society. [Link]

  • Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics. MDPI. [Link]

  • Poor Signal-to-Noise Ratio in Your Spectrum?. University of Ottawa NMR Facility Blog. [Link]

  • Dynamic Nuclear Polarization NMR in Human Cells Using Fluorescent Polarizing Agents. PMC - NIH. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Troubleshooting 1H NMR Spectroscopy. Department of Chemistry : University of Rochester. [Link]

  • Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. MDPI. [Link]

  • Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. YouTube. [Link]

  • Solid state NMR spectral editing of histidine, arginine and lysine using Hadamard encoding. bioRxiv. [Link]

  • pH-dependent changes in the histidine side chain NMR peaks in the... ResearchGate. [Link]

  • Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. ResearchGate. [Link]

  • How to reduce noisey NMR signal?. Reddit. [Link]

  • Application of paramagnetic relaxation enhancement(PRE)-NMR based methods. YouTube. [Link]

  • Dynamic Nuclear Polarization (DNP). National Resource for Advanced NMR Technology. [Link]

  • Solution 19F nuclear Overhauser effects in structural studies of the cytoplasmic domain of mammalian rhodopsin. NIH. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • NMR Nuclear Overhauser Effect for Protein Structure Determination. YouTube. [Link]

  • Basic Practical NMR Concepts. MSU chemistry. [Link]

  • What are the best practices for sample preparation for NMR analysis?. Reddit. [Link]

  • Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. NIH. [Link]

  • Site-Specific Dynamic Nuclear Polarization (DNP) NMR Agents. the Smirnov Group!. [Link]

  • 13C Derived Paramagnetic Relaxation Enhancements Are an Additional Source of Structural Informatio. RUN. [Link]

  • Dynamic Nuclear Polarization Methods Development for Achieving High Nuclear Magnetic Resonance Signal Sensitivity. eScholarship.org. [Link]

  • The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger – DNA Interactions. NIH. [Link]

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Optimization

Technical Support Center: Anti-N-acetyl-L-histidine [NAcH] Antibodies

A Senior Application Scientist's Guide to Specificity and Troubleshooting Welcome to the technical support center for N-acetyl-L-histidine (NAcH) specific antibodies. As a Senior Application Scientist, I understand that...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Specificity and Troubleshooting

Welcome to the technical support center for N-acetyl-L-histidine (NAcH) specific antibodies. As a Senior Application Scientist, I understand that working with antibodies against post-translational modifications (PTMs) presents unique challenges.[1][2] The small size of the acetyl group and its presence on other amino acids, like the highly abundant N-epsilon-acetyl-lysine, make antibody specificity paramount for generating reliable data.[3]

This guide is designed to provide you with in-depth troubleshooting advice and robust validation protocols to ensure the accuracy and reproducibility of your results. We will explore the "why" behind experimental choices, empowering you to diagnose issues and confidently interpret your data.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered when using anti-NAcH antibodies. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Q1: Why am I seeing high background or multiple non-specific bands in my Western Blot?

High background and non-specific bands are classic signs that your antibody may be binding to unintended targets or that the assay conditions are not optimal.

Causality Check:

  • Antibody Concentration: An excessively high concentration of the primary antibody is a common cause of non-specific binding.

  • Insufficient Blocking: Incomplete blocking of the membrane allows the primary or secondary antibody to bind non-specifically to the membrane itself.

  • Cross-Reactivity: This is a critical concern for PTM antibodies.[1][2][4] Your antibody might be recognizing:

    • The unmodified protein backbone.

    • Other acetylated amino acids (e.g., N-acetyl-lysine).[5]

    • Proteins with consecutive histidine residues, which can mimic a polyhistidine tag.[6]

  • Suboptimal Washing: Inadequate washing steps can leave behind unbound antibodies, contributing to background noise.

Solutions Workflow:

  • Optimize Antibody Concentration: Perform a dot blot or a Western Blot with a dilution series of your primary antibody (e.g., 1:500, 1:1000, 1:2500, 1:5000) to identify the concentration that provides the best signal-to-noise ratio.

  • Enhance Blocking:

    • Increase the blocking time to 2 hours at room temperature or overnight at 4°C.

    • Test different blocking agents. While 5% non-fat dry milk is common, some phospho-specific antibodies perform better with 3-5% Bovine Serum Albumin (BSA).

  • Refine Washing Steps:

    • Increase the number of washes (e.g., from 3 to 5 washes).

    • Increase the duration of each wash (e.g., from 5 to 10 minutes).

    • Incorporate a mild detergent like Tween-20 (0.05% - 0.1%) in your wash buffer to reduce non-specific interactions.[6]

  • Confirm Specificity with a Peptide Competition Assay: This is the most definitive way to prove that your antibody is binding to the N-acetyl-histidine modification.[7][8] Pre-incubating the antibody with a peptide containing the N-acetyl-histidine epitope should abolish the specific signal in your assay. (See detailed protocol below).

Q2: My signal is very weak or completely absent. What's going wrong?

A lack of signal can be just as frustrating as non-specific binding. The cause often lies in either the biological sample or the assay conditions.

Causality Check:

  • Low Target Abundance: N-acetylation of histidine might be a low-stoichiometry modification on your protein of interest, meaning it's present on only a small fraction of the total protein pool.

  • Antibody-Antigen Accessibility: In a Western Blot, the protein is denatured, which usually exposes the epitope. However, in other applications like immunoprecipitation (IP) or immunofluorescence (IF), the NAcH site may be buried within the protein's native structure and inaccessible to the antibody.[3][9]

  • Incorrect Antibody Dilution: While high concentrations cause background, overly dilute antibody solutions will result in a weak or absent signal.

  • Inactive Secondary Antibody/Substrate: Ensure your HRP-conjugated secondary antibody and ECL substrate have not expired and have been stored correctly.

Solutions Workflow:

  • Use a Positive Control: It is essential to use a positive control to confirm the antibody is working.[10] This could be a cell lysate known to express the acetylated target or, more simply, a peptide containing the N-acetyl-histidine sequence spotted directly onto a membrane (a dot blot).

  • Enrich Your Sample: If you suspect low abundance, consider enriching your sample for the protein of interest via immunoprecipitation with an antibody against the total protein first, followed by Western Blotting with the anti-NAcH antibody.

  • Re-evaluate Antibody Dilution: If your positive control is also weak, your antibody may be too dilute. Refer to the manufacturer's datasheet and your own optimization experiments (as in Q1) to select the best concentration.[11]

  • Check Reagents: Test your secondary antibody and substrate with a different, reliable primary antibody to ensure they are active.

Frequently Asked Questions (FAQs)

Q: What is the single most important experiment to validate the specificity of my anti-NAcH antibody?

A: The Peptide Competition Assay is the gold standard for validating the specificity of any modification-specific antibody.[7][8] This experiment directly tests whether the antibody's binding can be blocked by the specific epitope it was designed to recognize.

The logic is simple: if the antibody is truly specific for N-acetyl-histidine, pre-incubating it with an excess of a peptide containing this modification will saturate the antibody's binding sites. This "blocked" antibody will then be unable to bind to the target on your membrane, resulting in a significantly reduced or eliminated signal.

Q: How do I design a proper Peptide Competition Assay?

A: A robust peptide competition assay requires the right controls to be conclusive. You should run at least three parallel experiments:

  • No Peptide Control: Your standard Western Blot protocol. This shows the uninhibited signal.

  • Specific Peptide Competition: Pre-incubate the antibody with a molar excess of the immunizing peptide (the N-acetyl-histidine peptide). A specific antibody's signal should disappear.

  • Non-Specific Peptide Control: Pre-incubate the antibody with a molar excess of an irrelevant peptide, such as the same peptide sequence but with an unmodified histidine or an N-acetyl-lysine. The signal should remain unchanged, proving the antibody does not bind to these other forms.

Q: My antibody datasheet looks good, but it's not working for me. Why?

A: Antibody performance is highly dependent on the specific application and experimental conditions.[9][11] An antibody validated for Western Blotting (where the protein is denatured) may not recognize the same protein in its native conformation required for immunoprecipitation (IP) or immunofluorescence (IF).[9] Always check that the manufacturer has validated the antibody for your specific application.[11] If not, you must perform this validation yourself.

Key Validation Protocols & Data Interpretation

Protocol 1: Peptide Dot Blot for Specificity Screening

This is a rapid method to assess an antibody's primary specificity and potential cross-reactivity without running a full Western Blot.[12][13][14]

Methodology:

  • Peptide Preparation: Prepare 1 mg/mL stock solutions of your control peptides:

    • Peptide A: Target sequence with N-acetyl-histidine.

    • Peptide B: Target sequence with unmodified histidine.

    • Peptide C: Target sequence with N-acetyl-lysine (if relevant).

  • Membrane Spotting: On a nitrocellulose or PVDF membrane, carefully spot 1-2 µL of a serial dilution (e.g., 100 ng, 50 ng, 25 ng, 10 ng) of each peptide. Let the spots air dry completely.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Antibody Incubation: Incubate the membrane with your anti-NAcH primary antibody at its optimized dilution in blocking buffer for 1 hour.

  • Washing & Detection: Wash the membrane 3x for 5 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Wash again, and then apply ECL substrate and image.

Data Interpretation:

A highly specific antibody will produce a strong signal for Peptide A and little to no signal for Peptides B and C.

Peptide SpottedSequence ContextModificationExpected SignalInterpretation of Non-Ideal Result
Peptide A ...-Gly-[NAc-His ]-Ala-...N-acetyl-histidineStrong If weak, antibody may have low affinity.
Peptide B ...-Gly-[His ]-Ala-...Unmodified HistidineNone Signal indicates cross-reactivity with backbone.
Peptide C ...-Pro-[NAc-Lys ]-Val-...N-acetyl-lysineNone Signal indicates cross-reactivity with Ac-Lys.
Protocol 2: Competitive ELISA for Quantitative Specificity Analysis

A competitive ELISA can provide a more quantitative measure of antibody specificity and cross-reactivity.[15][16][17] The principle is that free antigen in a sample competes with antigen coated on the plate for binding to a limited amount of antibody.[18]

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with your N-acetyl-histidine target peptide overnight at 4°C. Wash the plate.

  • Blocking: Block the plate with 3% BSA in PBST for 2 hours. Wash.

  • Competition Reaction: In a separate tube, pre-incubate a constant, limiting concentration of your anti-NAcH antibody with serial dilutions of your competitor peptides (NAc-His peptide, unmodified His peptide, NAc-Lys peptide).

  • Plate Incubation: Add the antibody-peptide mixtures to the coated ELISA plate and incubate for 1-2 hours. The more competitor peptide present in the solution, the fewer antibodies will be free to bind to the peptide on the plate.

  • Washing & Detection: Wash the plate thoroughly. Add an HRP-conjugated secondary antibody. Wash again, add TMB substrate, stop the reaction, and read the absorbance at 450 nm.

Data Interpretation:

The signal is inversely proportional to the amount of target in the solution. A highly specific antibody will show a sharp decrease in signal only when competed with the NAc-His peptide.

Visualizing Workflows and Concepts

Troubleshooting Workflow for Non-Specific Signal

G start High Background or Non-Specific Bands q1 Is Primary Ab Concentration Optimized? start->q1 s1 Perform Ab Titration (e.g., Dot Blot / WB) q1->s1 No q2 Is Blocking Sufficient? q1->q2 Yes s1->q2 s2 Increase Blocking Time Test Alternative Blocker (BSA) q2->s2 No q3 Are Washes Stringent? q2->q3 Yes s2->q3 s3 Increase Wash Number/Duration Add Tween-20 to Wash Buffer q3->s3 No s4 Perform Peptide Competition Assay q3->s4 Yes s3->s4 end Problem Resolved s4->end

Caption: A logical workflow for troubleshooting non-specific signals in immunoassays.

Principle of Competitive ELISA

G cluster_0 Low Competition (High Signal) cluster_1 High Competition (Low Signal) Ab1 Ab Ag_plate1 NAcH-Peptide (Coated) Ab1->Ag_plate1 Binds to Plate Ag_sol1 Free Peptide (Low Conc.) Ab2 Ab Ag_plate2 NAcH-Peptide (Coated) Ag_sol2 Free Peptide (High Conc.) Ab2->Ag_sol2 Saturated in Solution

Caption: How free antigen in solution competes for antibody binding in a competitive ELISA.

References

  • Biocompare. (2021). Best Practices for Antibody Validation. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Hattori, A., et al. (2018). Next-generation antibodies for post-translational modifications. PMC - NIH. [Link]

  • National Institutes of Health. (n.d.). Dot-blotting: A quick method for expression analysis of recombinant proteins. PMC - NIH. [Link]

  • Rockland Immunochemicals. (n.d.). Peptide Competition Assay (PCA) Protocol. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]

  • Weinert, B. T., et al. (2018). Validation strategies for antibodies targeting modified ribonucleotides. PMC - NIH. [Link]

  • Bitesize Bio. (n.d.). Antibody Validation Protocols - How To Choose The Most Appropriate. [Link]

  • Bio-Techne. (n.d.). Peptide Blocking - Antibodies. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-acetyl-L-histidine Levels in Different Fish Species: A Guide for Researchers

This guide provides an in-depth comparative analysis of N-acetyl-L-histidine (NAH) levels across various fish species, offering valuable insights for researchers, scientists, and professionals in drug development. By syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N-acetyl-L-histidine (NAH) levels across various fish species, offering valuable insights for researchers, scientists, and professionals in drug development. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for understanding the distribution and physiological significance of this intriguing biomolecule in the aquatic environment.

Introduction: The Significance of N-acetyl-L-histidine in Fish Physiology

N-acetyl-L-histidine (NAH) is an acetylated derivative of the essential amino acid L-histidine. While present in trace amounts in mammals, NAH is a prominent biomolecule in the tissues of many poikilothermic (cold-blooded) vertebrates, particularly fish.[1][2] Its accumulation in specific tissues, such as the lens, brain, and muscle, suggests crucial physiological roles, including osmoregulation, antioxidant defense, and pH buffering. Understanding the variance in NAH levels among different fish species can provide valuable insights into their adaptive strategies and metabolic differences.

Dietary histidine is a direct precursor for NAH synthesis, and its availability can significantly influence the concentration of NAH in tissues like the lens.[3] This is particularly critical in aquaculture, where histidine deficiency has been linked to the development of cataracts in commercially important species like Atlantic salmon.

This guide will delve into the quantitative levels of NAH in various fish species, the analytical methodologies for its quantification, and the physiological implications of its differential distribution.

Comparative Levels of N-acetyl-L-histidine in Fish Tissues

The concentration of N-acetyl-L-histidine exhibits significant variation across different fish species and tissues. This variability is likely a reflection of diverse physiological requirements and evolutionary adaptations.

Skeletal Muscle

Skeletal muscle in many fish species contains notable concentrations of NAH, where it is thought to contribute to the non-bicarbonate buffering capacity, crucial during periods of anaerobic metabolism. A comprehensive study of 91 freshwater fish species revealed considerable amounts (> 1 µmol/g) of NAH in the skeletal muscle of 13 species.

Fish SpeciesCommon NameN-acetyl-L-histidine (µmol/g wet weight)
Betta splendensSiamese fighting fish10.37
Trichogaster trichopterusThree spot gourami6.16
Kryptopterus bicirrhisGlass catfish5.88
Oreochromis niloticusNile tilapia4.52
Mikrogeophagus ramireziRam cichlid3.85
Parachromis managuensisJaguar cichlid3.17
Ocular Lens

The fish lens is a site of high NAH accumulation, where it plays a critical role as an osmolyte, helping to maintain the transparency of the lens by regulating water balance.[1] This is particularly important for anadromous fish that migrate between freshwater and saltwater environments. While specific data for a wide range of species is limited, studies have shown a range of 3.3–21.7 mM of NAH in the lenses of 14 different fish species.[1] For instance, in a study comparing Atlantic salmon (Salmo salar) and rainbow trout (Oncorhynchus mykiss), both species exhibited significant levels of NAH in their lenses.[4]

Brain

NAH is also a significant metabolite in the brain of many fish species, where it is believed to function as an osmolyte and potentially as a neurotransmitter or neuromodulator. Research indicates that the typical concentration of NAH in fish brain is approximately 10 mM.[1]

Experimental Protocols for N-acetyl-L-histidine Quantification

The accurate quantification of N-acetyl-L-histidine in fish tissues is paramount for comparative studies. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary analytical techniques employed for this purpose.

Sample Preparation and Extraction

A standardized sample preparation protocol is crucial for obtaining reliable and comparable results. The following is a generalized workflow applicable to muscle, lens, and brain tissues.

G cluster_0 Sample Preparation Workflow Tissue 1. Tissue Excision & Homogenization Deproteinization 2. Deproteinization (e.g., with perchloric acid) Tissue->Deproteinization Homogenize in cold acid Centrifugation 3. Centrifugation Deproteinization->Centrifugation Precipitate proteins Neutralization 4. Supernatant Neutralization Centrifugation->Neutralization Collect supernatant Filtration 5. Filtration (0.22 µm filter) Neutralization->Filtration Adjust pH Analysis 6. HPLC or NMR Analysis Filtration->Analysis Prepare for injection/analysis

Caption: General workflow for the preparation of fish tissue samples for NAH analysis.

Step-by-Step Protocol:

  • Tissue Excision and Homogenization:

    • Excise the desired tissue (skeletal muscle, lens, or brain) from the fish and immediately freeze it in liquid nitrogen to halt metabolic activity.

    • Weigh the frozen tissue and homogenize it in 5-10 volumes of ice-cold 6% perchloric acid using a tissue homogenizer.

  • Deproteinization and Centrifugation:

    • Allow the homogenate to stand on ice for 30 minutes to ensure complete protein precipitation.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Neutralization:

    • Carefully collect the supernatant and neutralize it by adding a calculated amount of potassium carbonate (K₂CO₃) to a pH of approximately 7.0. The formation of a precipitate (potassium perchlorate) will occur.

    • Keep the neutralized extract on ice for 30 minutes to allow for complete precipitation.

  • Filtration:

    • Centrifuge the neutralized extract again at 10,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate.

    • Filter the resulting supernatant through a 0.22 µm syringe filter into an appropriate vial for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of NAH. A reversed-phase HPLC method is commonly employed.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of 20 mM potassium phosphate buffer (pH 6.9) and methanol (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 20 µL.

Quantification:

Quantification is achieved by comparing the peak area of NAH in the sample chromatogram to a standard curve generated from known concentrations of a pure NAH standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Proton NMR (¹H-NMR) spectroscopy is a powerful, non-destructive technique that can be used for the identification and quantification of NAH in tissue extracts.

Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: Lyophilize the filtered tissue extract and reconstitute it in a known volume of deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSP).

  • ¹H-NMR Pulse Sequence: A standard one-dimensional proton experiment with water suppression (e.g., presaturation or NOESY-presat).

  • Key ¹H-NMR Signals for NAH: The acetyl protons of NAH give a characteristic singlet peak at approximately 2.05 ppm. The imidazole protons appear as singlets at approximately 7.1 and 7.8 ppm.

Quantification:

The concentration of NAH can be determined by integrating the area of its characteristic acetyl peak and comparing it to the integral of the known concentration of the internal standard.

Physiological Implications and Discussion

The observed variations in N-acetyl-L-histidine levels across different fish species and tissues underscore its multifaceted physiological roles.

Osmoregulation and Cataract Prevention

The high concentrations of NAH in the ocular lens, particularly in euryhaline species, strongly support its role as a key osmolyte.[1] During the transition from freshwater to saltwater, fish experience a significant osmotic challenge. The accumulation of NAH in the lens helps to counteract the increased osmolarity of the surrounding fluids, thereby maintaining cellular volume and transparency, and preventing the formation of cataracts.[5] The link between dietary histidine and lens NAH levels highlights the nutritional importance of this amino acid for ocular health in farmed fish.[3]

pH Buffering in Muscle

In skeletal muscle, NAH, along with other histidine-containing dipeptides like anserine and carnosine, contributes to the intracellular buffering capacity. This is crucial for maintaining pH homeostasis during intense physical activity, which can lead to the accumulation of lactic acid. The presence of significant NAH levels in the muscle of active fish species suggests its importance in supporting burst swimming and other anaerobic activities.

Neurological Function

The presence of NAH in the brain at millimolar concentrations suggests a role in neurological function, likely as an osmolyte to protect brain cells from osmotic stress. Further research is needed to elucidate any potential roles as a neurotransmitter or neuromodulator.

Biosynthesis and Catabolism of N-acetyl-L-histidine

The synthesis and breakdown of NAH are key to its physiological function.

G cluster_1 NAH Biosynthesis and Catabolism cluster_synthesis Biosynthesis cluster_catabolism Catabolism Histidine L-Histidine Histidine_N_acetyltransferase Histidine N-acetyltransferase Histidine->Histidine_N_acetyltransferase AcetylCoA Acetyl-CoA AcetylCoA->Histidine_N_acetyltransferase NAH N-acetyl-L-histidine NAH_deacetylase NAH deacetylase NAH->NAH_deacetylase CoA Coenzyme A Acetate Acetate H2O H₂O H2O->NAH_deacetylase Histidine_N_acetyltransferase->NAH Histidine_N_acetyltransferase->CoA NAH_deacetylase->Histidine NAH_deacetylase->Acetate

Caption: The enzymatic pathway for the synthesis and breakdown of N-acetyl-L-histidine.

Conclusion

This guide provides a comparative overview of N-acetyl-L-histidine levels in different fish species, highlighting its significant variability and key physiological roles. The data presented, along with the detailed experimental protocols, offer a valuable resource for researchers investigating fish physiology, metabolism, and aquaculture nutrition. Further research is warranted to expand the comparative dataset, particularly for brain and lens tissues across a wider range of fish species, and to further elucidate the intricate functions of this important biomolecule in the aquatic realm.

References

  • HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. (URL not available)
  • Free Amino Acids in Dark- and White-muscle Fish as Determined by O-phthaldialdehyde Precolumn Derivatiz
  • Lens histidine and N-Acetylhistidine (NAH) concentrations. (A) Lens... | Download Scientific Diagram. ResearchGate. (URL: [Link])

  • Analysis of amino acids contents of Haruan muscle tissue for its nutritional and wound healing properties. (URL not available)
  • HPLC method and sample preparation for amino acids?. ResearchGate. (URL: [Link])

  • Histidine Requirement of Cultivable Fish Species: A Review. Juniper Publishers. (URL: [Link])

  • Amino acid analysis in High Performance Liquid Chrom
  • N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. (URL: [Link])

  • HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. PubMed. (URL: [Link])

  • Amino Acid Profiling of Fish Feeds using Agilent 1260 Infinity II LC with DAD and FLD. Agilent. (URL: [Link])

  • Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. PubMed Central. (URL: [Link])

  • N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebr
  • A Protocol for Fish Lipid Analysis Using Nuclear Magnetic Resonance Spectroscopy. (URL not available)
  • HPLC/FL METHOD FOR HISTAMINE TESTING IN FISH. CABI Digital Library. (URL: [Link])

  • Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. PubMed Central. (URL: [Link])

  • Equivalence testing of histamine methods - Final Report. JRC Publications Repository. (URL: [Link])

  • NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements. PubMed Central. (URL: [Link])

  • HPLC/FL Method for Histamine Testing in Fish. Academia.edu. (URL: [Link])

  • Nuclear Magnetic Resonance (NMR) Spectroscopy. (URL not available)
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of N-acetyl-L-histidine Quantification: A Comparative Analysis of ELISA and LC-MS Methodologies

In the landscape of drug development and biomedical research, the precise quantification of endogenous molecules is paramount. N-acetyl-L-histidine (NAH), a significant biomolecule found in the brain, retina, and lens of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and biomedical research, the precise quantification of endogenous molecules is paramount. N-acetyl-L-histidine (NAH), a significant biomolecule found in the brain, retina, and lens of certain vertebrates, presents a compelling case for robust analytical characterization. Its role as a potential molecular water pump to maintain lens dehydration and prevent cataract formation underscores the need for accurate measurement in various biological matrices.[1] This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques for NAH quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Our objective is to move beyond a superficial overview and delve into the causality behind experimental choices, empowering researchers to select the most appropriate method for their specific research questions. This guide is grounded in the principles of scientific integrity, with a focus on self-validating protocols and adherence to regulatory standards such as the ICH Q2(R1) guidelines on the validation of analytical procedures.[2][3][4]

Part 1: Foundational Principles of the Analyzed Techniques

A nuanced understanding of the underlying principles of each technique is critical for effective method development and data interpretation.

The Immunoassay Approach: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique that leverages the specificity of antibodies to detect and quantify a target analyte.[5] For a small molecule like N-acetyl-L-histidine, a competitive ELISA format is often the most suitable approach.[6] In this setup, free NAH in the sample competes with a labeled NAH conjugate for binding to a limited number of capture antibody sites pre-coated on a microplate. The resulting signal is inversely proportional to the concentration of NAH in the sample.[6]

The choice of a competitive format is a deliberate one. Direct or sandwich ELISAs are generally less effective for small molecules that cannot be bound by two antibodies simultaneously.[7] The success of a competitive ELISA for NAH hinges on the development of a highly specific monoclonal or polyclonal antibody that can distinguish NAH from its precursor, L-histidine, and other structurally similar molecules.

The Chromatographic-Mass Spectrometric Approach: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[8][9] This dual-stage approach provides exceptional selectivity and sensitivity for the quantification of small molecules in complex biological matrices.[10]

The initial chromatographic separation, typically using reversed-phase high-performance liquid chromatography (HPLC), isolates NAH from other sample components based on its physicochemical properties.[11][12] The separated analyte then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is measured.[8] For enhanced specificity, tandem mass spectrometry (MS/MS) is often employed, where a specific precursor ion of NAH is selected, fragmented, and a specific product ion is monitored for quantification.[13] This targeted approach significantly reduces chemical noise and enhances the reliability of the measurement.[10]

Part 2: Experimental Protocols and Methodologies

The following protocols are presented as self-validating systems, incorporating necessary controls and calibration standards to ensure data integrity.

N-acetyl-L-histidine Competitive ELISA Protocol

This protocol outlines a typical competitive ELISA for the quantification of NAH in a biological sample.

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for N-acetyl-L-histidine. The plate is then washed and blocked to prevent non-specific binding.[14]

  • Standard and Sample Preparation: A standard curve is prepared by serially diluting a known concentration of N-acetyl-L-histidine. Biological samples are diluted as required to fall within the range of the standard curve.

  • Competitive Reaction: The prepared standards and samples are added to the wells, followed by the addition of a fixed amount of enzyme-conjugated N-acetyl-L-histidine (e.g., NAH-HRP). The plate is incubated to allow for competition between the free NAH and the NAH-HRP for binding to the capture antibody.

  • Washing: The plate is washed to remove any unbound reagents.[15]

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to each well. The enzyme catalyzes a reaction that produces a colored product.

  • Signal Detection: The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of N-acetyl-L-histidine in the sample.

  • Data Analysis: The concentration of NAH in the samples is determined by interpolating their absorbance values against the standard curve.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate Coat & Block Plate Competition Add Standards/Samples & NAH-HRP Conjugate Plate->Competition Standards Prepare Standards Standards->Competition Samples Prepare Samples Samples->Competition Wash1 Wash Plate Competition->Wash1 Substrate Add Substrate Wash1->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read Calculate Calculate Concentration Read->Calculate

Caption: Competitive ELISA workflow for N-acetyl-L-histidine quantification.

N-acetyl-L-histidine LC-MS Protocol

This protocol describes a reversed-phase LC-MS/MS method for the quantification of NAH.

  • Sample Preparation: Biological samples are subjected to protein precipitation to remove larger molecules. An internal standard (e.g., a stable isotope-labeled version of NAH) is added to each sample and standard to account for variations in sample processing and instrument response.

  • Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is used to separate N-acetyl-L-histidine from other sample components.

  • Mass Spectrometric Detection: The eluent from the HPLC column is directed to the electrospray ionization (ESI) source of a tandem mass spectrometer. The instrument is operated in positive ion mode.

  • Targeted Analysis (MRM): The mass spectrometer is set to perform Multiple Reaction Monitoring (MRM). The precursor ion for NAH (e.g., m/z 198.1) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 110.1) is monitored in the third quadrupole. The same process is performed for the internal standard.

  • Data Acquisition and Analysis: The peak areas of the NAH and internal standard MRM transitions are recorded. A calibration curve is generated by plotting the ratio of the NAH peak area to the internal standard peak area against the concentration of the standards. The concentration of NAH in the samples is then calculated from this calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_separation LC Separation cluster_detection MS/MS Detection cluster_analysis Data Analysis Precipitate Protein Precipitation AddIS Add Internal Standard Precipitate->AddIS Inject Inject Sample AddIS->Inject HPLC Reversed-Phase HPLC Inject->HPLC ESI Electrospray Ionization HPLC->ESI MRM MRM Analysis ESI->MRM Integrate Integrate Peak Areas MRM->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: LC-MS/MS workflow for N-acetyl-L-histidine quantification.

Part 3: Cross-Validation and Performance Comparison

The objective of cross-validation is to demonstrate that both the ELISA and LC-MS methods are suitable for their intended purpose and to understand their respective performance characteristics.[16] This is achieved by assessing key validation parameters as defined by the ICH Q2(R1) guidelines.[2][3][4]

Cross_Validation cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2) cluster_comparison Comparative Assessment ELISA N-acetyl-L-histidine ELISA Specificity Specificity ELISA->Specificity Accuracy Accuracy ELISA->Accuracy Precision Precision ELISA->Precision Linearity Linearity ELISA->Linearity Range Range ELISA->Range Sensitivity Sensitivity (LOD/LOQ) ELISA->Sensitivity LCMS N-acetyl-L-histidine LC-MS LCMS->Specificity LCMS->Accuracy LCMS->Precision LCMS->Linearity LCMS->Range LCMS->Sensitivity Performance Performance Comparison Table Specificity->Performance Accuracy->Performance Precision->Performance Linearity->Performance Range->Performance Sensitivity->Performance

Caption: Cross-validation process for ELISA and LC-MS methods.

Validation Parameter N-acetyl-L-histidine ELISA N-acetyl-L-histidine LC-MS Rationale and Insights
Specificity Moderate to HighVery HighELISA specificity is dependent on the cross-reactivity of the antibody with structurally related molecules. LC-MS, especially with MS/MS, offers superior specificity by combining chromatographic retention time and specific mass transitions.[10]
Sensitivity (LOD/LOQ) Typically in the low ng/mL range.[17]Can achieve sub-ng/mL to pg/mL levels.LC-MS generally offers higher sensitivity due to lower background noise and more efficient ionization and detection.[10]
Accuracy Good (typically 85-115% recovery)Excellent (typically 95-105% recovery)Accuracy in ELISA can be affected by matrix effects. The use of a stable isotope-labeled internal standard in LC-MS effectively corrects for matrix effects and variability in sample processing, leading to higher accuracy.[10][18]
Precision (RSD) Good (typically <15%)Excellent (typically <10%)LC-MS provides higher precision due to the robustness of the chromatographic separation and the use of an internal standard.[18]
Linearity & Range Typically narrower, often 1-2 orders of magnitude.Wider, often 3-4 orders of magnitude or more.The sigmoidal dose-response curve of a competitive ELISA limits the linear range. LC-MS detectors typically have a much wider linear dynamic range.
Throughput High (can analyze 96 samples simultaneously)Lower (samples are analyzed sequentially)ELISA is well-suited for screening large numbers of samples. While LC-MS throughput has improved with faster chromatography, it remains a serial analysis technique.
Cost per Sample LowerHigherELISA reagents are generally less expensive, and the instrumentation is more widely available. LC-MS instruments have a higher initial cost and require more specialized maintenance.
Method Development Time Longer (requires antibody development and validation)Shorter (if a standard is available)The development and characterization of a specific antibody for an ELISA can be a lengthy process. LC-MS method development is often more straightforward, focusing on chromatographic and mass spectrometric parameter optimization.

Part 4: Concluding Remarks and Recommendations

The choice between an ELISA and an LC-MS method for the quantification of N-acetyl-L-histidine is not a matter of one being universally "better" than the other, but rather which is more "fit for purpose" based on the specific research needs.[3][16]

  • ELISA is a robust, high-throughput, and cost-effective method that is well-suited for:

    • Screening large numbers of samples.

    • Studies where high precision and absolute accuracy are not the primary drivers.

  • LC-MS is a highly specific, sensitive, and accurate method that should be considered the "gold standard" for:

    • Definitive quantification and validation of ELISA results.

    • Studies requiring high accuracy and precision, such as pharmacokinetic and pharmacodynamic assessments.

    • Analysis of complex biological matrices where specificity is a major concern.

Ultimately, a well-designed study may leverage the strengths of both techniques. For instance, an ELISA could be used for initial high-throughput screening, with a subset of samples being confirmed by LC-MS to ensure the accuracy and specificity of the findings. This cross-validation approach provides a high degree of confidence in the generated data and aligns with the principles of rigorous scientific investigation.

References

  • ICH Harmonised Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][4][16]

  • PubChem. N-Acetyl-L-histidine. [Link][19]

  • Baslow, M. H. (1998). Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump. Journal of molecular neuroscience, 10(3), 183–200. [Link][1]

  • HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. Molecules, 20(8), 14736-14747. [Link][11]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][3]

  • Agilent Technologies. Liquid Chromatography/Mass Spectrometry Fundamentals. [Link][8]

  • National Center for Biotechnology Information. Enzyme Linked Immunosorbent Assay. [Link][7]

  • Baslow, M. H. (2002). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. In New concepts in neurochemistry (pp. 129-142). Springer, Boston, MA. [Link]

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of clinical biochemistry, 52(Pt 1), 18–38. [Link][10]

  • ACS Publications. Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. [Link][20]

  • Shimadzu. Fundamental Guide to - Liquid Chromatography Mass Spectrometry (LCMS). [Link][12]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]

  • ResearchGate. (PDF) HPLC-ELSD, HPLC-MS, and LC-MS investigation of spontaneous oscillatory reactions of L-histidine. [Link][21]

  • Antibodies.com. ELISA: The Complete Guide. [Link][14]

  • GMP Compliance. FDA publishes new Guidance on Validation of Analytical Methods. [Link][22]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link][13]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Link][18]

  • National Center for Biotechnology Information. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link][23]

  • Elabscience. HIS(Histamine) ELISA Kit. [Link][24]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][16]

  • Boster Bio. ELISA Troubleshooting Guide & Principles: How ELISA Works. [Link][5]

  • Chemyx. Basic Principles of HPLC, MS & LC-MS. [Link][9]

  • ResearchGate. FDA Signals a New Approach for Analytical Method Validation. [Link][25]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link][26]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][27]

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Validation

A Comparative Guide to N-acetyl-L-histidine and Carnosine as Antioxidants

For Researchers, Scientists, and Drug Development Professionals Introduction: Two Sides of the Histidine Coin Oxidative stress, the imbalance between reactive oxygen species (ROS) and a biological system's ability to det...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Sides of the Histidine Coin

Oxidative stress, the imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify them, is a key pathological driver in numerous diseases. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance in drug development and therapeutic research.

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in muscle and brain tissues.[1] Its multimodal mechanism of action, encompassing ROS detoxification, anti-inflammatory effects, and inhibition of aberrant protein formation, has been extensively studied.[1]

N-acetyl-L-histidine (NAH) , an acetylated derivative of the amino acid L-histidine, is a prominent biomolecule in the brain and eyes of many poikilothermic vertebrates.[2] While less studied than carnosine in the context of antioxidant activity in mammals, its structural similarity and the known antioxidant properties of the histidine-imidazole ring suggest significant, and perhaps distinct, therapeutic potential.[3][4] This guide will dissect the available evidence to provide a clear comparative framework for these two molecules.

Mechanisms of Antioxidant Action: A Head-to-Head Comparison

The antioxidant capabilities of both carnosine and NAH are largely attributed to the imidazole ring of the histidine moiety.[3][5] However, their complete mechanisms are multifaceted, involving both direct and indirect pathways.

Direct Mechanisms:

  • Radical Scavenging: Both molecules can directly quench harmful free radicals. Carnosine has been shown to scavenge reactive oxygen species.[1] The free radical scavenging activity of carnosine is primarily attributed to its L-histidine component.[5]

  • Metal Ion Chelation: A critical function of antioxidants is the chelation of transition metals like copper (Cu²⁺) and iron (Fe²⁺), which can otherwise catalyze the formation of highly reactive hydroxyl radicals (Fenton reaction).

    • Carnosine is an effective chelator of various metal ions, including Cu²⁺ and Zn²⁺, a property conferred by the protonated nitrogen in the imidazole ring.[3][6] This action is crucial in preventing metal-induced oxidative damage.[6]

    • N-acetyl-L-histidine , containing the same core histidine structure, is also expected to possess metal-chelating properties, a key area for further comparative investigation.

Indirect Mechanisms:

  • Nrf2 Pathway Activation: Carnosine has been shown to exert its antioxidant effects indirectly by activating the Nrf2 transcription factor.[7][8] Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of a suite of antioxidant and cytoprotective genes, including superoxide dismutase (SOD) and catalase.[8][9] This represents a significant pathway for sustained cellular defense against oxidative stress. The role of NAH in this pathway is not as well-defined and presents an opportunity for novel research.

Below is a diagram illustrating the comparative antioxidant mechanisms.

G cluster_carnosine Carnosine cluster_nah N-acetyl-L-histidine carnosine Carnosine c_ros ROS Scavenging carnosine->c_ros c_metal Metal Chelation (Cu²⁺, Fe²⁺) carnosine->c_metal c_nrf2 Nrf2 Activation carnosine->c_nrf2 ros Reactive Oxygen Species (ROS) c_ros->ros metals Transition Metals c_metal->metals c_genes Antioxidant Gene Expression (SOD, CAT) c_nrf2->c_genes cellular_defense Enhanced Cellular Defense c_genes->cellular_defense nah N-acetyl-L-histidine n_ros ROS Scavenging nah->n_ros n_metal Metal Chelation (Predicted) nah->n_metal n_nrf2 Nrf2 Activation (Hypothesized) nah->n_nrf2 n_ros->ros n_metal->metals

Caption: Comparative Antioxidant Mechanisms of Carnosine and NAH.

Comparative Experimental Data

Direct, head-to-head comparative studies on the antioxidant capacity of NAH and carnosine are limited. However, we can synthesize data from studies that have evaluated them or their core components separately. A study comparing carnosine to its constituent amino acids found that L-histidine showed higher inhibition of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, than carnosine at concentrations of 50 and 100 mM.[3] This suggests that the core histidine structure is a potent antioxidant.

Antioxidant Assay Compound Concentration Observed Effect Reference
TBARS Inhibition L-Histidine50-100 mMHigher inhibition than carnosine[3]
TBARS Inhibition Carnosine25 mMHigher inhibition than L-histidine[3]
Metal Chelating Carnosine5-100 mMActivity attributed to the imidazole ring[5]
Radical Scavenging Carnosine5-100 mMActivity attributed to the histidine moiety[5]

This table summarizes findings from a comparative study of carnosine and its constituents. The data highlights the significant contribution of the histidine moiety to the overall antioxidant effect.

Key Experimental Protocols for Comparative Evaluation

To facilitate further research, this section provides detailed, step-by-step protocols for key in vitro antioxidant assays. The choice of assay should be guided by the specific research question; for instance, DPPH and ABTS assays measure radical scavenging, while the TBARS assay quantifies the inhibition of lipid peroxidation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10]

Workflow Diagram:

DPPH_Workflow start Start prep_reagents Prepare DPPH Solution (e.g., 0.1 mM in Methanol) & Test Compound Dilutions start->prep_reagents mix Mix 1 mL of Test Compound with 2 mL of DPPH Solution prep_reagents->mix incubate Incubate in the Dark (30 minutes at room temp) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition: [ (A_control - A_sample) / A_control ] * 100 measure->calculate end End calculate->end

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.

    • Prepare a series of concentrations for N-acetyl-L-histidine, carnosine, and a positive control (e.g., Trolox or Ascorbic Acid) in methanol or an appropriate solvent.[11]

  • Assay Procedure:

    • In a microplate or cuvette, add 1.0 mL of the test compound solution.

    • Add 2.0 mL of the DPPH solution and mix thoroughly.[12]

    • For the control, mix 1.0 mL of the solvent with 2.0 mL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the reactions in the dark at room temperature for 30 minutes.[12][13]

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH, which is typically around 517 nm.[13]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[10]

    • Plot a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant causes a decolorization that is proportional to the antioxidant's concentration.[14]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[15]

    • To generate the ABTS•⁺ radical, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[14][15]

    • On the day of the assay, dilute the ABTS•⁺ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Assay Procedure:

    • Prepare serial dilutions of NAH, carnosine, and a positive control (e.g., Trolox).

    • Add a small volume (e.g., 10 µL) of the sample or standard to a microplate well.

    • Add a larger volume (e.g., 200 µL) of the diluted ABTS•⁺ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for a defined period (e.g., 6 minutes) at room temperature.

    • Read the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a well-established method for measuring lipid peroxidation by quantifying malondialdehyde (MDA), a reactive aldehyde that forms a colored adduct with thiobarbituric acid (TBA).[16][17]

Detailed Protocol:

  • Induction of Lipid Peroxidation:

    • Use a suitable biological sample, such as tissue homogenate or liposomes.

    • Induce lipid peroxidation using an oxidizing agent (e.g., Fe²⁺/ascorbate).

    • Incubate the samples with and without the test compounds (NAH, carnosine).

  • TBARS Reaction:

    • Stop the peroxidation reaction by adding a solution like trichloroacetic acid (TCA) to precipitate proteins.[16]

    • Centrifuge the samples and collect the supernatant.[16][18]

    • Add TBA solution to the supernatant and heat in a boiling water bath for approximately 60 minutes.[19]

  • Measurement:

    • Cool the samples and centrifuge to remove any precipitate.[19]

    • Measure the absorbance of the pink-colored supernatant at ~532 nm.[17]

  • Calculation:

    • Quantify the MDA concentration using a standard curve prepared with an MDA standard.

    • Express the results as % inhibition of lipid peroxidation compared to the control without an antioxidant.

Applications and Future Directions

Carnosine has been extensively investigated for its therapeutic potential in a range of conditions associated with oxidative stress, including neurodegenerative diseases, diabetes, and cardiovascular disorders.[7][20] Its ability to not only scavenge ROS but also to activate endogenous antioxidant defenses makes it a compelling candidate for drug development.[7]

N-acetyl-L-histidine presents a more nascent but equally intriguing profile. Its natural prevalence in the lens and brain of some species suggests a specialized protective role.[2] The N-acetyl group may offer advantages in terms of stability and bioavailability compared to L-histidine or even carnosine, which is susceptible to degradation by the enzyme carnosinase.[1][21] This makes NAH a particularly interesting molecule for applications requiring sustained local concentrations, such as in ophthalmic formulations for cataracts or neuroprotective agents designed to cross the blood-brain barrier.[4][22]

Future research should focus on direct, parallel comparisons of these two compounds across a broad range of antioxidant assays, including cell-based models to assess their bioavailability and intracellular activity. Investigating the potential for NAH to activate the Nrf2 pathway would be a particularly valuable line of inquiry.

Conclusion

Both N-acetyl-L-histidine and carnosine are potent antioxidants, deriving their primary function from the histidine imidazole ring. Carnosine is a well-characterized, multi-functional dipeptide with proven direct and indirect antioxidant mechanisms. N-acetyl-L-histidine, while less studied, holds significant promise, potentially offering enhanced stability and targeted delivery advantages due to its acetyl group. For researchers and drug developers, the choice between these molecules will depend on the specific therapeutic context, desired pharmacokinetic profile, and the need for modulating specific pathways like Nrf2. This guide provides the foundational knowledge and experimental framework to empower such informed decisions.

References

  • Manhiani, P., Northcutt, J., & Dawson, P. L. (2023). Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents. Journal of Food Research. [Link]

  • Caruso, G., et al. (2022). Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper. MDPI. [Link]

  • Salehi, M., et al. (2023). Effects of carnosine and histidine-containing dipeptides on biomarkers of inflammation and oxidative stress: a systematic review and meta-analysis. Nutrition Reviews. [Link]

  • Manhiani, P., Northcutt, J., & Dawson, P. L. (2023). Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents. IDEAS/RePEc. [Link]

  • Protocols.io. (2019). Thiobarbituric acid reactive substances (TBARS) Assay. protocols.io. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • ResearchGate. (2024). Antioxidative activities of histidine containing caffeic acid-dipeptides. ResearchGate. [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Holecek, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients. [Link]

  • Paricio, N., & Mas-Bargues, C. (2022). Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases. Antioxidants. [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Baslow, M. H. (2019). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. International Journal of Molecular Sciences. [Link]

  • Aldini, G., et al. (2021). Understanding the antioxidant and carbonyl sequestering activity of carnosine: direct and indirect mechanisms. Critical Reviews in Food Science and Nutrition. [Link]

  • National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Center for Biotechnology Information. [Link]

  • Park, S., et al. (2023). Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes. MDPI. [Link]

  • HiMedia Laboratories. (n.d.). EZAssay TBARS Estimation Kit for Lipid Peroxidation. HiMedia Laboratories. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • Paricio, N. (2022). Mechanism of Action of Carnosine. Encyclopedia.pub. [Link]

  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Rasayan J. Chem. [Link]

  • Semantic Scholar. (1998). Antioxidant characteristics of L-histidine. Semantic Scholar. [Link]

  • ResearchGate. (2016). Can anyone give me correct protocol for TBARS assay to measure lipid peroxidation in RAW 264.7?. ResearchGate. [Link]

  • Zen-Bio. (2013). DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

  • ResearchGate. (2024). HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. ResearchGate. [Link]

  • Sunlong Biotech. (n.d.). ABTS Tree Radical Scavenging Activity Assay Kit. Sunlong Biotech. [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Chem-Impex. (n.d.). Nα-Acetyl-L-histidine methyl amide. Chem-Impex. [Link]

  • Hongda Phytochemistry. (2025). What is the difference between L-Carnosine and N-acetyl-L-Carnosine?. Hongda Phytochemistry. [Link]

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Comparative

A Senior Scientist's Guide to the Quantitative Comparison of Histidine Derivatives in Muscle Tissue

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of histidine-containing dipeptides (HCDs) in muscle tissue. Tailored for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of histidine-containing dipeptides (HCDs) in muscle tissue. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.

The Physiological Imperative for Quantifying Histidine Derivatives

Histidine-containing dipeptides, primarily carnosine (β-alanyl-L-histidine) and its methylated analogue anserine (β-alanyl-Nπ-methyl-L-histidine) , are found in high concentrations in vertebrate skeletal muscle.[1] Other derivatives like balenine (ophidine) and homocarnosine also exist, with their distribution and concentration varying significantly across different species and muscle fiber types.[2][3]

These molecules are far from passive metabolites. Their primary roles include:

  • Intracellular pH Buffering: They are crucial in buffering the pH changes that result from the accumulation of lactic acid during intense muscle contraction.[3]

  • Antioxidant Defense: HCDs scavenge reactive oxygen species (ROS), protecting muscle cells from oxidative damage.

  • Metal Ion Chelation: They can chelate metal ions like copper and zinc, which can otherwise participate in oxidative reactions.

  • Regulation of Calcium Sensitivity: Evidence suggests they can modulate calcium release and sensitivity in the contractile apparatus of muscle fibers.

The concentration of these dipeptides is notably higher in fast-twitch (glycolytic) muscle fibers, which are responsible for rapid, powerful movements, compared to slow-twitch (oxidative) fibers used for endurance activities.[1][3] This differential distribution underscores their importance in anaerobic performance and highlights the need for precise quantification to understand muscle physiology, disease states, and the impact of nutritional or therapeutic interventions.

Biosynthesis of Carnosine and Anserine

The synthesis of these key dipeptides is a two-step enzymatic process occurring within the muscle cell. Understanding this pathway is fundamental to interpreting quantitative data.

Histidine Derivative Biosynthesis cluster_0 Biosynthesis Pathway Histidine L-Histidine Carnosine Carnosine Histidine->Carnosine Carnosine Synthase (CARNS1) BetaAlanine β-Alanine Anserine Anserine Carnosine->Anserine Carnosine N-methyltransferase (CARNMT1) SAM S-Adenosyl- methionine (SAM) SAM->Anserine Provides Methyl Group SAH S-Adenosyl- homocysteine (SAH)

Caption: Biosynthesis of Carnosine and Anserine in muscle tissue.

Core Analytical Strategies: A Comparative Overview

The choice of analytical technique is paramount for achieving the desired sensitivity, specificity, and throughput. The two most established methods for HCD quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio.
Specificity Moderate. Relies on retention time and UV spectrum. Co-eluting compounds can interfere.Very High. Uses parent and fragment ion masses for definitive identification.
Sensitivity Lower. Limit of Quantification (LOQ) typically in the low micromolar (µM) range.[4]Higher. LOQ can be in the low nanomolar (nM) or even picomolar (pM) range.[5]
Derivatization Often required to enhance UV detection. PITC is a common agent.[4]Can be performed without derivatization, but it can improve ionization efficiency.
Throughput Moderate.High, especially with UHPLC systems.
Cost Lower initial investment and operational cost.Higher initial investment and maintenance costs.
Recommendation Suitable for high-concentration samples or when budget is a primary constraint.The gold standard for low-concentration samples, complex matrices, and high-throughput needs.[6]

Deep Dive: The Gold Standard - LC-MS/MS

LC-MS/MS offers unparalleled sensitivity and specificity, making it the superior choice for most research applications, especially when dealing with biopsy-sized samples or tissues with low HCD concentrations.[6]

The Causality Behind the LC-MS/MS Workflow

The robustness of an LC-MS/MS method is built on a sequence of logical steps, each designed to minimize variability and maximize accuracy.

LCMS_Workflow A 1. Muscle Tissue Sampling (Flash-freeze in Liquid N2) B 2. Homogenization (Cryogenic grinding or bead beating) A->B Mechanical Disruption C 3. Deproteinization (e.g., Perchloric Acid or Acetonitrile Precipitation) B->C Release of Analytes D 4. Supernatant Collection (Centrifugation) C->D Removal of Proteins E 5. UHPLC Separation (e.g., HILIC or Reversed-Phase) D->E Injection of Clean Extract F 6. Ionization (Electrospray Ionization - ESI) E->F Elution of Analytes G 7. MS/MS Detection (Multiple Reaction Monitoring - MRM) F->G Generation of Ions H 8. Data Analysis (Quantification against standard curve) G->H Selective Ion Detection

Sources

Validation

A Researcher's Guide to Statistical Analysis of N-acetyl-L-histidine Concentrations Between Groups

In the landscape of metabolomics research, the accurate quantification and subsequent statistical comparison of biomolecules are paramount to uncovering novel biological insights and advancing drug development. N-acetyl-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolomics research, the accurate quantification and subsequent statistical comparison of biomolecules are paramount to uncovering novel biological insights and advancing drug development. N-acetyl-L-histidine (NAH), a significant metabolite found in high concentrations in the brain, eye, and muscle of poikilothermic vertebrates, presents a compelling case for such rigorous analysis.[1] Its unique compartmentalized metabolism and proposed role as a molecular water pump underscore the need for precise measurement and valid statistical comparisons to elucidate its function in various physiological and pathological states.[1][2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical analysis of N-acetyl-L-histidine concentrations between experimental groups. We will delve into the causality behind experimental choices, from sample preparation to the selection of appropriate statistical tests, ensuring a self-validating system for robust and reproducible findings.

The Importance of Rigorous Statistical Analysis in Metabolomics

Experimental Workflow: From Sample to Statistical Significance

A well-designed experiment is the bedrock of reliable statistical analysis. The following workflow outlines the key steps for comparing N-acetyl-L-histidine concentrations between groups, from sample acquisition to data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Analysis Sample_Collection Sample Collection (e.g., plasma, tissue) Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Dilution Dilution with Internal Standard Supernatant_Collection->Dilution LC_MS_MS LC-MS/MS Analysis Dilution->LC_MS_MS Peak_Integration Peak Integration & Quantification LC_MS_MS->Peak_Integration Data_Normalization Data Normalization Peak_Integration->Data_Normalization Statistical_Analysis Statistical Analysis Data_Normalization->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A generalized experimental workflow for the comparative analysis of N-acetyl-L-histidine.

Detailed Experimental Protocol: Quantification of N-acetyl-L-histidine in Plasma by LC-MS/MS

The following protocol provides a robust method for the quantification of N-acetyl-L-histidine in plasma samples. This method is adapted from established protocols for amino acid analysis.[7][8]

1. Sample Preparation:

  • Objective: To remove proteins that can interfere with the analysis and to prepare the sample for injection into the LC-MS/MS system.

  • Procedure:

    • To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]

    • Carefully collect the supernatant.

    • To 50 µL of the supernatant, add 50 µL of an internal standard solution (e.g., N-acetyl-L-histidine-d3). The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response.

    • Vortex the final mixture and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Objective: To separate N-acetyl-L-histidine from other components in the sample and to detect and quantify it with high sensitivity and specificity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar compounds like N-acetyl-L-histidine.[9]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from high organic to high aqueous mobile phase is typically used.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for N-acetyl-L-histidine and its internal standard. This provides high selectivity and sensitivity.

3. Data Processing:

  • Objective: To integrate the chromatographic peaks and calculate the concentration of N-acetyl-L-histidine in each sample.

  • Procedure:

    • Use the instrument's software to integrate the peak areas for N-acetyl-L-histidine and the internal standard.

    • Calculate the ratio of the peak area of N-acetyl-L-histidine to the peak area of the internal standard.

    • Generate a calibration curve using standards of known N-acetyl-L-histidine concentrations.

    • Determine the concentration of N-acetyl-L-histidine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Choosing the Right Statistical Test: A Decision-Making Framework

statistical_test_selection Start Start: Compare N-acetyl-L-histidine concentrations between groups Num_Groups How many groups are you comparing? Start->Num_Groups Two_Groups Two Groups Num_Groups->Two_Groups Two More_Than_Two More Than Two Groups Num_Groups->More_Than_Two > Two Data_Distribution_2 Is the data normally distributed? Two_Groups->Data_Distribution_2 Data_Distribution_Multi Is the data normally distributed? More_Than_Two->Data_Distribution_Multi T_Test Independent Samples t-test Data_Distribution_2->T_Test Yes Mann_Whitney Mann-Whitney U Test Data_Distribution_2->Mann_Whitney No ANOVA One-Way ANOVA Data_Distribution_Multi->ANOVA Yes Kruskal_Wallis Kruskal-Wallis Test Data_Distribution_Multi->Kruskal_Wallis No Post_Hoc_ANOVA Post-hoc tests (e.g., Tukey's HSD) to identify which specific groups differ ANOVA->Post_Hoc_ANOVA Post_Hoc_KW Post-hoc tests (e.g., Dunn's test) to identify which specific groups differ Kruskal_Wallis->Post_Hoc_KW

Caption: A decision tree for selecting the appropriate statistical test.

Comparing Two Independent Groups

When comparing the mean N-acetyl-L-histidine concentrations between two independent groups (e.g., a control group and a treatment group), the choice of statistical test depends on the distribution of the data.

  • Parametric Approach: Independent Samples t-test . The independent samples t-test is used to determine if there is a statistically significant difference between the means of two independent groups.[10][11] This test assumes that the data in both groups are approximately normally distributed and that the variances of the two groups are equal.

  • Non-Parametric Alternative: Mann-Whitney U Test . If the assumption of normality is violated, the Mann-Whitney U test is the appropriate non-parametric alternative.[12][13] This test compares the medians of the two groups and does not assume a specific distribution of the data.[12][13] It is particularly useful for small sample sizes where assessing normality can be difficult.[12]

Comparing More Than Two Independent Groups

When your experimental design involves comparing N-acetyl-L-histidine concentrations across three or more independent groups (e.g., a control group and multiple dose levels of a drug), the following tests should be considered:

  • Parametric Approach: One-Way Analysis of Variance (ANOVA) . One-Way ANOVA is used to determine whether there are any statistically significant differences between the means of three or more independent groups.[14][15] If the ANOVA result is significant (i.e., the p-value is below a predetermined threshold, typically 0.05), it indicates that at least one group is different from the others. However, it does not specify which groups are different. To identify the specific group differences, post-hoc tests such as Tukey's Honestly Significant Difference (HSD) test are required.

  • Non-Parametric Alternative: Kruskal-Wallis Test . If the assumptions of ANOVA (normality and equal variances) are not met, the Kruskal-Wallis test is the appropriate non-parametric alternative.[16][17][18] Similar to ANOVA, a significant Kruskal-Wallis test indicates that at least one group is different from the others. Post-hoc tests, such as Dunn's test, are then used to determine the specific pairwise differences.[16]

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for effective communication of research findings.

Summarizing Quantitative Data

Summarize your quantitative data in a well-structured table. This allows for easy comparison of key descriptive statistics and the results of the statistical analysis.

GroupNMean (µM)Standard Deviation (µM)Median (µM)p-valueStatistical Test Used
Control1015.23.114.8\multirow{2}{}{0.035}\multirow{2}{}{Independent Samples t-test}
Treatment A1019.84.519.5
Control1014.93.514.5\multirow{3}{}{0.008}\multirow{3}{}{One-Way ANOVA}
Treatment B1021.55.221.0
Treatment C1025.16.324.8

This is a hypothetical data table for illustrative purposes.

Interpreting the Results

A p-value less than 0.05 is conventionally considered statistically significant, indicating that the observed difference between the groups is unlikely to be due to random chance. When multiple comparisons are performed, it is important to adjust the p-value threshold to control for the false discovery rate (FDR).[14] Methods such as the Bonferroni correction or the Benjamini-Hochberg procedure can be used for this purpose.[5]

Conclusion

The statistical analysis of N-acetyl-L-histidine concentrations is a critical step in understanding its biological role and potential as a biomarker. By following a well-defined experimental workflow, from meticulous sample preparation and accurate LC-MS/MS quantification to the judicious selection of statistical tests, researchers can ensure the integrity and validity of their findings. This guide provides a foundational framework to empower researchers to confidently analyze and interpret their data, ultimately contributing to the advancement of scientific knowledge in their respective fields.

References

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  • Baslow, M. H., & Suckow, R. F. (2015). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. In Vivo and In Vitro.[Link]

  • Gorrochategui, E., Casas, J., Pérez-Falcón, G., Jaumot, J., & Tauler, R. (2022). Comparison of Multivariate ANOVA-Based Approaches for the Determination of Relevant Variables in Experimentally Designed Metabolomic Studies. Metabolites, 12(5), 449. [Link]

  • Gu, H., Zhu, H., Pan, Z., & Zhu, Z.-J. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 159, 35-43. [Link]

  • Lavery, C. (2024, March 25). Mann-Whitney U Test: Assumptions and Example. Technology Networks. [Link]

  • Mori, K., & Nagao, H. (2020). HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. Journal of Chromatography B, 1152, 122245. [Link]

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  • Statistics Calculator. (2025, September 1). t-Test for independent samples. [Link]

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  • Xia, J., & Wishart, D. S. (2016). MetaboAnalyst: a web-based tool for metabolomics data analysis and interpretation. Current Protocols in Bioinformatics, 55, 14.10.1-14.10.31. [Link]

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Safety & Regulatory Compliance

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